molecular formula C25H36Cl5N9O4 B1191640 CBB1003 hydrochloride

CBB1003 hydrochloride

Cat. No.: B1191640
M. Wt: 703.88
Attention: For research use only. Not for human or veterinary use.
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Description

CBB1003 hydrochloride is a potent inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an enzyme that plays a key role in epigenetic regulation . Research indicates that LSD1 is significantly overexpressed in several malignancies, including colorectal cancer, where its levels are correlated with advanced disease stage and metastasis . By inhibiting LSD1, CBB1003 hydrochloride suppresses cancer cell growth and colony formation. Studies have demonstrated that this compound exerts its anti-tumor effects in colorectal cancer models by down-regulating the expression of leucine-rich repeat-containing G-protein-coupled receptor 5 (LGR5), a recognized cancer stem cell marker . This action leads to the subsequent inactivation of the Wnt/β-catenin signaling pathway, a critical driver in carcinogenesis . The chemical formula of the compound is C25H31N9O4 and its CAS Number is 2070015-02-8 . With its defined mechanism, CBB1003 hydrochloride serves as a valuable chemical probe for investigating the biological functions of LSD1 and for exploring novel therapeutic strategies in oncology and epigenetics research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C25H36Cl5N9O4

Molecular Weight

703.88

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: CBB1003 Hydrochloride Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Cancer Stemness via the LSD1-LGR5-Wnt Signaling Axis

Executive Summary

CBB1003 hydrochloride is a potent, cell-permeable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . Unlike broad-spectrum epigenetic modulators, CBB1003 exhibits a distinct selectivity for cancer cells possessing pluripotent stem cell properties, particularly in colorectal cancer (CRC).

Its primary mechanism of action involves the disruption of the LSD1-mediated epigenetic repression of DKK1 (Dickkopf-1). By inhibiting LSD1, CBB1003 restores DKK1 expression, which subsequently antagonizes the canonical Wnt/


-catenin signaling pathway. This cascade culminates in the downregulation of LGR5  (Leucine-rich repeat-containing G-protein-coupled receptor 5), a critical marker of cancer stem cells (CSCs), leading to the suppression of tumor sphere formation and proliferation.
Physicochemical & Pharmacological Profile
PropertySpecification
Compound Name CBB1003 Hydrochloride
Target Lysine-Specific Demethylase 1 (LSD1/KDM1A)
IC50 (Cell-Free) ~10.54 µM [1]
Primary Effect Inhibition of Histone H3K4/H3K9 demethylation
Phenotypic Outcome Suppression of clonogenicity and sphere formation (CSCs)
Solubility Water-soluble (Hydrochloride salt form)
Mechanism of Action: The LSD1-Wnt-LGR5 Axis

The efficacy of CBB1003 stems from its ability to reverse the epigenetic silencing of tumor suppressor genes. In many aggressive cancers, LSD1 is overexpressed and acts as a transcriptional repressor.

3.1. The Epigenetic Blockade

Under basal conditions in cancer stem cells, LSD1 associates with the CoREST complex to demethylate mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2 ). H3K4 methylation is an activating mark; its removal by LSD1 silences target genes.

  • Target Gene: DKK1 (Wnt signaling antagonist).[1]

  • Pathological State: High LSD1

    
     Low H3K4me at DKK1 promoter 
    
    
    
    DKK1 Silenced
    
    
    Hyperactive Wnt Signaling
    
    
    High LGR5 expression (Stemness maintained).
3.2. CBB1003 Intervention

CBB1003 inhibits the enzymatic domain of LSD1.[2]

  • Inhibition: CBB1003 binds to LSD1, preventing substrate access.[2]

  • Chromatin Remodeling: H3K4me1/2 levels accumulate at the DKK1 promoter.

  • Gene Re-activation: DKK1 transcription is restored.

  • Signal Transduction: Secreted DKK1 binds to LRP5/6 co-receptors, blocking Wnt ligand binding.

  • Pathway Collapse:

    
    -catenin phosphorylation and degradation increase; nuclear translocation decreases.
    
  • Outcome: Downregulation of Wnt target genes, specifically LGR5 , resulting in loss of stem cell identity and apoptosis [2].

3.3. Pathway Visualization

CBB1003_Mechanism cluster_mechanism Epigenetic Regulation CBB1003 CBB1003 HCl LSD1 LSD1 (KDM1A) (Overexpressed) CBB1003->LSD1 Inhibits (IC50 ~10.5µM) H3K4 H3K4me1/2 (Activating Mark) LSD1->H3K4 Demethylates (Removes Mark) DKK1_Gene DKK1 Promoter H3K4->DKK1_Gene Promotes Transcription DKK1_Prot DKK1 Protein (Wnt Antagonist) DKK1_Gene->DKK1_Prot Expression Wnt_Pathway Wnt/Beta-Catenin Signaling DKK1_Prot->Wnt_Pathway Antagonizes LGR5 LGR5 Expression (Stemness Marker) Wnt_Pathway->LGR5 Drives Expression Tumor_Growth Tumor Sphere Formation LGR5->Tumor_Growth Sustains

Figure 1: Mechanistic pathway of CBB1003. Inhibition of LSD1 restores DKK1 expression, blocking the Wnt-driven maintenance of LGR5+ cancer stem cells.

Experimental Validation Framework

To validate CBB1003 activity in a research setting, the following self-validating protocols are recommended. These assays confirm both the molecular target engagement and the phenotypic consequence.[3]

Protocol A: Sphere Formation Assay (Phenotypic Validation)

Rationale: CBB1003 selectively targets stem-like properties. Standard 2D proliferation assays may underestimate potency compared to 3D sphere formation.

  • Preparation: Dissociate CRC cells (e.g., HCT116 or HT29) into single-cell suspensions.

  • Seeding: Plate 500–1,000 cells/well in Ultra-Low Attachment 96-well plates using serum-free stem cell medium (DMEM/F12 + EGF + bFGF + B27).

  • Treatment:

    • Control: DMSO (0.1%).

    • Experimental: CBB1003 (Gradient: 1, 5, 10, 20, 50 µM).[4]

  • Incubation: Cultivate for 7–10 days without disturbing the spheres.

  • Quantification:

    • Count spheres >50 µm in diameter using an inverted microscope.

    • Success Metric: A dose-dependent reduction in sphere number and size, with an expected IC50 near 10 µM.

Protocol B: LGR5/DKK1 Expression Analysis (Mechanistic Validation)

Rationale: Confirms the epigenetic link between LSD1 inhibition and Wnt pathway suppression.

  • Treatment: Treat semi-confluent cells with 10 µM CBB1003 for 24–48 hours.

  • RNA Extraction: Isolate total RNA using a column-based kit (e.g., RNeasy) to ensure high purity.

  • qRT-PCR Targets:

    • LGR5: Expect >50% downregulation.

    • DKK1: Expect >2-fold upregulation (release of silencing).

    • GAPDH/Actin: Housekeeping controls.

  • Protein Validation (Western Blot):

    • Lysate preparation: Use RIPA buffer with protease/phosphatase inhibitors.

    • Antibodies: Anti-LSD1 (control for protein level, not activity), Anti-LGR5, Anti-Active

      
      -catenin (non-phosphorylated).
      
    • Result: CBB1003 should reduce Active

      
      -catenin and LGR5 protein levels despite stable total LSD1 levels (indicating enzymatic inhibition rather than degradation).
      
Therapeutic Implications

Colorectal Cancer (CRC): LSD1 expression is significantly elevated in CRC tissues compared to adjacent normal mucosa.[5][6] High LSD1 levels correlate with metastasis and poor prognosis. By downregulating LGR5, CBB1003 attacks the "root" of the tumor—the cancer stem cell population responsible for relapse and chemoresistance [2].

Differentiation Therapy: Beyond apoptosis, CBB1003 induces differentiation. In pluripotent models (e.g., F9 teratocarcinoma), treatment activates differentiation markers (e.g., CHRM4, SCN3A), forcing cells out of the highly proliferative stem state [1].

References
  • Wang J, et al. (2011).[2][3][7][8] Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties.[2][7] Cancer Research, 71(23), 7238-7249.[2][7]

  • Hsu HC, et al. (2014).[2] CBB1003, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression.[2] Journal of Cancer Research and Clinical Oncology, 140, 2157-2166.

Sources

Technical Guide: CBB1003 Hydrochloride as an LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CBB1003 hydrochloride (CAS: 1379573-88-2) is a reversible, small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] Unlike first-generation inhibitors based on the tranylcypromine (TCP) scaffold—which irreversibly modify the FAD cofactor—CBB1003 functions through competitive inhibition at the substrate-binding pocket.[1]

This compound is primarily utilized as a chemical probe to interrogate the role of LSD1 in maintaining cancer stem cell (CSC) pluripotency, particularly in solid tumors such as colorectal and ovarian cancer. Its mechanism of action is distinct: it destabilizes the Wnt/


-catenin signaling axis, leading to the downregulation of the stem cell marker LGR5 .

Key Technical Parameters:

Parameter Specification

| Chemical Formula | C


H

N

O


xHCl | | Molecular Weight | 521.57 g/mol (Free base) | | Target | LSD1 (KDM1A) | | Binding Mode | Reversible, Substrate Competitive | | IC

(Enzymatic)
| 10.54

M | | IC

(Cellular)
| ~50–250

M (Cell line dependent) |[1]

Part 1: Chemical & Mechanistic Profile[1]

Structural Pharmacology

CBB1003 belongs to a class of amidine/guanidinium-containing compounds.[1] The positively charged guanidinium moiety acts as a structural mimic of the protonated


-amino group of the substrate, Histone H3 Lysine 4 (H3K4) .
  • Binding Mechanism: The guanidinium group forms critical electrostatic interactions and hydrogen bonds with negatively charged aspartate and glutamate residues (e.g., Asp555) deep within the LSD1 catalytic cleft.

  • Reversibility: Unlike TCP derivatives (e.g., ORY-1001) that form a covalent N5 adduct with the FAD cofactor, CBB1003 can be washed out, allowing for temporal studies of chromatin remodeling dynamics.[1]

The "Potency Paradox"

Researchers must note the discrepancy between enzymatic and cellular potency. While CBB1003 exhibits an enzymatic IC


 of ~10.5 

M, effective cellular concentrations often exceed 50

M.[1]
  • Expert Insight: This drop in potency is likely attributed to the highly polar nature of the guanidinium group, which limits passive membrane permeability. For cellular assays, high concentrations are required, and toxicity controls (e.g., LDH release) are mandatory to distinguish specific epigenetic effects from off-target cytotoxicity.

Part 2: Biological Activity & Signaling Pathways[1]

The LSD1-LGR5 Axis

In many solid tumors, LSD1 is not merely a transcriptional repressor but a critical co-activator of the Wnt/


-catenin pathway.[1] CBB1003 treatment disrupts this axis.[1]

Mechanism of Action:

  • Inhibition: CBB1003 blocks LSD1 catalytic activity.[1][2][3][4]

  • Chromatin Remodeling: This leads to an accumulation of H3K4me2 (an activating mark) at the promoters of differentiation genes (e.g., SCN3A, FOXA2).

  • Signal Disruption: Paradoxically, in Colorectal Cancer (CRC) models, LSD1 inhibition leads to the downregulation of LGR5 (Leucine-rich repeat-containing G-protein coupled receptor 5).[1]

    • Why? LSD1 is required to stabilize

      
      -catenin or co-activate Wnt target genes.[1] Blocking LSD1 destabilizes the 
      
      
      
      -catenin transcriptional complex, leading to the loss of stemness.
Visualization: The LSD1-Wnt Signaling Blockade[1]

LSD1_Mechanism CBB1003 CBB1003 HCl LSD1 LSD1 (KDM1A) CBB1003->LSD1 Inhibits (Reversible) BetaCat Beta-Catenin/TCF Complex CBB1003->BetaCat Indirectly Destabilizes H3K4 H3K4me1/2 (Substrate) LSD1->H3K4 Demethylates LSD1->BetaCat Stabilizes/Co-activates DiffGenes Differentiation Genes (FOXA2, SCN3A) H3K4->DiffGenes Promoter Activation (Accumulation of me2) LGR5 LGR5 Expression (Stemness) BetaCat->LGR5 Drives Expression TumorGrowth Tumor Growth & Metastasis LGR5->TumorGrowth Promotes

Caption: CBB1003 inhibits LSD1, preventing H3K4 demethylation (activating differentiation) while simultaneously destabilizing the Beta-Catenin complex, leading to LGR5 downregulation.[1]

Part 3: Experimental Protocols

Reconstitution & Storage[1]
  • Solvent: Dimethyl Sulfoxide (DMSO).[1][5][6]

  • Solubility: Soluble up to 10 mM in DMSO.[1] The hydrochloride salt may improve aqueous solubility, but DMSO is recommended for stock stability.

  • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.

  • Stability: Stable for 6 months at -80°C in DMSO.

Cell Viability & LGR5 Suppression Assay (Colorectal Cancer Model)

Target Cells: HT-29 or HCT-116 (LGR5+ populations)

Step-by-Step Workflow:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate (for viability) or 1x10^6 cells in a 6-well plate (for Western Blot).

  • Treatment:

    • Prepare CBB1003 in fresh media.

    • Dose Range: 0, 10, 50, 100, 250

      
      M.[1]
      
    • Control: 0.5% DMSO (Vehicle).

    • Duration: Incubate for 48 to 72 hours . (Epigenetic changes require cell division cycles to manifest).[1]

  • Readout 1: Viability (MTT/CCK-8):

    • Add reagent, incubate 2-4 hours, read absorbance.[1]

    • Expectation: Dose-dependent reduction in viability with IC

      
       approx. 100–250 
      
      
      
      M.[1]
  • Readout 2: Western Blot (Mechanistic Validation):

    • Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

    • Primary Antibodies:

      • Anti-LSD1 (1:1000)[1]

      • Anti-LGR5 (1:500) - Critical marker for efficacy.[1]

      • Anti-H3K4me2 (1:1000) - Positive control for LSD1 inhibition.[1]

      • Anti-Cleaved PARP (1:1000) - Apoptosis marker.[1]

    • Success Criteria: Decrease in LGR5, Increase in H3K4me2, Increase in Cleaved PARP.

Visualization: Experimental Workflow

Workflow cluster_0 Preparation cluster_1 Treatment (72h) cluster_2 Analysis Stock 10mM Stock (DMSO) Dilution Media Dilution (50-250 µM) Stock->Dilution Cells HT-29 / HCT-116 Cells Dilution->Cells Treat Incubation 37°C, 5% CO2 Cells->Incubation Lysis Cell Lysis (RIPA) Incubation->Lysis WB Western Blot Lysis->WB Protein: LGR5, H3K4me2 PCR RT-qPCR Lysis->PCR mRNA: SCN3A, FOXA2

Caption: Operational workflow for validating CBB1003 activity in vitro, highlighting the high concentration requirement and specific molecular readouts.

Part 4: Therapeutic Potential & Benchmarking[1]

CBB1003 is primarily a tool compound rather than a clinical candidate due to its moderate potency and bioavailability issues. However, it serves as a vital proof-of-concept for targeting the non-catalytic functions of LSD1 (scaffolding) or its specific role in stemness.[1]

Comparison with Other LSD1 Inhibitors:

CompoundClassMechanismIC

(Enz)
Clinical StatusKey Application
CBB1003 ReversibleSubstrate Competitive~10.5

M
PreclinicalProbe for LGR5/Stemness
ORY-1001 IrreversibleFAD Adduct (Covalent)< 20 nMPhase IIAML, SCLC
GSK-2879552 IrreversibleFAD Adduct (Covalent)< 20 nMDiscontinuedSCLC
SP-2577 ReversibleAllosteric/Scaffold~13 nMPhase I/IIEwing Sarcoma, Ovarian

Expert Commentary: While covalent inhibitors (ORY-1001) are more potent, they often cause hematological toxicity (thrombocytopenia). Reversible inhibitors like CBB1003 (and the more advanced SP-2577) offer a safety advantage by allowing enzyme activity to recover, potentially widening the therapeutic window.[1] CBB1003 specifically highlights the vulnerability of LGR5+ cancer stem cells to epigenetic therapy, a strategy now being pursued with more potent analogs in ovarian and colorectal cancers.

References

  • Wang, J. et al. (2011). Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties.[1] Cancer Research. Link

  • Hsu, C.Y. et al. (2015). CBB1003, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression.[1] Journal of Cancer Research and Clinical Oncology. Link

  • Maiques-Diaz, A. & Somervaille, T.C. (2016). LSD1: biologic roles and therapeutic targeting.[1] Epigenomics.[1][6][7] Link

  • Hoang, N. et al. (2018). Search for Novel Histone Demethylase LSD1 Inhibitors: A Review.[1] Current Medicinal Chemistry. Link

Sources

CBB1003 Hydrochloride: Target Specificity & LSD1 Inhibition Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Molecular Pharmacology & Epigenetic Modulation Primary Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1]

Executive Summary

CBB1003 hydrochloride is a potent, cell-permeable, and reversible small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . Unlike earlier generation non-selective monoamine oxidase (MAO) inhibitors (e.g., tranylcypromine) that covalently bind FAD cofactors, CBB1003 engages the LSD1 substrate-binding pocket to competitively inhibit the demethylation of mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2).

This guide delineates the mechanistic specificity of CBB1003, providing a rigorous validation framework for researchers investigating epigenetic silencing in pluripotent cancer cells (e.g., teratocarcinoma, seminoma) and colorectal cancer (CRC).

Molecular Mechanism & Target Engagement[2]

The Epigenetic Target: LSD1 (KDM1A)

LSD1 is a flavin-adenine dinucleotide (FAD)-dependent amine oxidase. It functions as a transcriptional repressor by removing methyl groups from H3K4, a mark associated with active gene transcription.[2]

  • Physiological Role: Maintains pluripotency and suppresses differentiation genes.

  • Pathological Role: Overexpressed in various malignancies (AML, CRC, neuroblastoma), driving "stem-like" proliferative phenotypes.

Mechanism of Action (MoA)

CBB1003 inhibits the enzymatic activity of LSD1, preventing the conversion of H3K4me2


 H3K4me1 

H3K4me0.
  • Direct Consequence: Accumulation of H3K4me2 at promoter regions of target genes.

  • Downstream Signaling: Reactivation of silenced tumor suppressor genes and differentiation markers. In CRC models, CBB1003 has been shown to downregulate LGR5 (a stem cell marker) via the inactivation of the Wnt/

    
    -catenin pathway.
    
Pathway Visualization

The following diagram illustrates the catalytic blockade by CBB1003 and its downstream transcriptional consequences.

LSD1_Inhibition_Pathway LSD1 LSD1 (KDM1A) Enzyme H3K4me2 Histone H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylation (Blocked) CBB1003 CBB1003 HCl (Inhibitor) CBB1003->LSD1 Reversible Inhibition H3K4me0 Histone H3K4me0 (Repressed Mark) H3K4me2->H3K4me0 Natural Catalysis GeneExp Gene Transcription (Differentiation/Apoptosis) H3K4me2->GeneExp Promotes LGR5 LGR5 / Wnt Signaling (Stemness) GeneExp->LGR5 Downregulates

Caption: CBB1003 blocks LSD1-mediated demethylation, preserving H3K4me2 marks and reactivating suppressed genes.

Specificity Profile & Comparative Data

A critical challenge in LSD1 inhibitor development is selectivity against structurally related FAD-dependent amine oxidases, specifically MAO-A and MAO-B.

Selectivity Matrix

CBB1003 demonstrates a superior specificity profile compared to first-generation inhibitors like PCPA (tranylcypromine).

TargetCBB1003 ActivityBiological Implication
LSD1 (KDM1A) High Potency (IC50 ~10.5 µM*)Blocks H3K4 demethylation; induces differentiation.[1]
LSD2 (KDM1B) Low / No InhibitionPreserves H3K4 demethylation in gene bodies (distinct from promoter regulation).
MAO-A / MAO-B Low InhibitionReduced risk of tyramine-induced hypertensive crisis (cheese effect).
H3K9 Demethylases No ActivitySpecific to H3K4; does not affect Jumonji-domain demethylases.

*Note: IC50 values are assay-dependent. While 10.5 µM is a reported biochemical IC50, cellular effects (proliferation inhibition) often manifest at lower concentrations (5–10 µM) in sensitive pluripotent lines due to cumulative epigenetic reprogramming.

Experimental Validation Framework

To ensure scientific integrity, the activity of CBB1003 must be validated using a "Self-Validating System" comprising three tiers: Biochemical, Cellular, and Functional.

Protocol A: In Vitro LSD1 Enzymatic Assay (Biochemical)

Purpose: Quantify direct inhibition of recombinant LSD1. Methodology: Peroxidase-coupled assay detecting H


O

produced during demethylation.
  • Reagent Prep: Prepare Assay Buffer (50 mM HEPES pH 7.5, 0.1 mM antipyrine, peroxidase).

  • Enzyme Incubation: Incubate recombinant LSD1 (10-50 nM) with varying concentrations of CBB1003 (0.1 – 100 µM) for 15 min at RT.

  • Substrate Addition: Add methylated peptide substrate (H3K4me2, 10 µM).

  • Detection: Measure fluorescence (Ex/Em 530/590 nm) continuously for 30 min.

  • Validation:

    • Positive Control: Tranylcypromine (non-selective).

    • Negative Control:[3] DMSO vehicle.

    • Success Criteria: Dose-dependent reduction in fluorescence slope.

Protocol B: Western Blotting for H3K4 Methylation (Cellular Target Engagement)

Purpose: Confirm CBB1003 enters the cell and inhibits LSD1 in the nuclear compartment.

  • Cell Culture: Treat F9 (teratocarcinoma) or HCT116 (CRC) cells with CBB1003 (5, 10, 20 µM) for 24–48 hours.

  • Histone Extraction: Use acid extraction (0.2 N HCl) to isolate histone fraction, ensuring removal of cytoplasmic proteins.

  • Immunoblot:

    • Primary Ab: Anti-H3K4me2 (1:1000) and Anti-H3K4me1.

    • Loading Control: Anti-Total Histone H3 (Crucial for normalization).

  • Data Interpretation:

    • Valid Result: Significant increase in H3K4me2 band intensity relative to Total H3.

    • Invalid Result: No change suggests poor permeability or off-target toxicity.

Protocol C: Pluripotent Stem Cell "Stemness" Assay (Functional)

Purpose: Verify phenotypic outcome (differentiation/apoptosis).

  • Seeding: Seed pluripotent cancer cells (e.g., embryonal carcinoma) at low density.

  • Treatment: Apply CBB1003 (10 µM) vs. Vehicle.

  • Marker Analysis (qPCR/FACS):

    • Measure Oct4 and Sox2 (Stem cell markers).[2]

    • Measure LGR5 (in CRC models).[4]

  • Outcome: CBB1003 should induce a >50% reduction in stem markers and morphological shift toward differentiation.

Validation Workflow Diagram

This flowchart outlines the logical progression for validating CBB1003 specificity in a new experimental setup.

Validation_Workflow Start Start: CBB1003 HCl Preparation Step1 Step 1: Biochemical Assay (Recombinant LSD1) Start->Step1 Decision1 IC50 < 20 µM? Step1->Decision1 Step2 Step 2: Cellular H3K4me2 Accumulation (Western) Decision1->Step2 Yes Fail Troubleshoot: Solubility/Permeability Decision1->Fail No Decision2 H3K4me2 Increased? Step2->Decision2 Step3 Step 3: Phenotypic Assay (Oct4/LGR5 suppression) Decision2->Step3 Yes Decision2->Fail No

Caption: A three-step "Go/No-Go" validation pipeline for confirming CBB1003 efficacy.

Troubleshooting & Optimization

  • Solubility: CBB1003 is supplied as a hydrochloride salt. It is soluble in water (up to ~10 mg/mL) and DMSO. However, in cell culture media, avoid freeze-thaw cycles of the stock solution. Store aliquots at -80°C.

  • Time-Dependence: Epigenetic changes are not immediate. H3K4me2 accumulation may be visible at 12–24 hours, but phenotypic changes (differentiation/cell death) often require 48–72 hours.

  • Control Compounds: Always run a parallel condition with a catalytically inactive analog or a structurally distinct LSD1 inhibitor (e.g., GSK-LSD1) to distinguish scaffold-specific toxicity from on-target effects.

References

  • Wang, J., et al. (2011). Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties.[2] Cancer Research, 71(23), 7238–7249.

  • Hsu, Y. C., et al. (2015). CBB1003, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression. Journal of Cancer Research and Clinical Oncology, 141(1), 11–21.

  • BenchChem. CBB1003 Hydrochloride Product Summary and Physical Properties.

Sources

Technical Guide: CBB1003 Hydrochloride in Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, mechanism, and experimental protocols for CBB1003 hydrochloride , a specific chemical probe used to interrogate the epigenetic regulation of colorectal cancer (CRC) stem cells.

Targeting the Epigenetic-Stemness Axis via LSD1 Inhibition

Executive Summary

CBB1003 hydrochloride (CBB1003) is a cell-permeable, reversible inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A) . In colorectal cancer research, it serves as a critical chemical probe for validating the functional link between epigenetic remodeling and the maintenance of cancer stem cells (CSCs).

Unlike broad-spectrum cytotoxic agents, CBB1003 specifically targets the LSD1-LGR5-Wnt signaling axis . By inhibiting LSD1, CBB1003 disrupts the transcriptional programs required for the survival of LGR5+ CSCs, leading to reduced colony formation and tumorigenicity. This guide outlines the compound's physicochemical properties, its specific mechanism of action in CRC, and validated experimental protocols for its use in preclinical research.

Chemical & Pharmacological Profile

Physicochemical Properties

CBB1003 is an amidino-guanidinium derivative designed to dock into the substrate-binding cavity of LSD1, interacting with the FAD cofactor environment.[1][2]

PropertySpecification
Chemical Name CBB1003 Hydrochloride
Molecular Formula

Molecular Weight 521.57 g/mol (Free base)
Target Lysine-specific demethylase 1 (LSD1/KDM1A)
Binding Mode Reversible; Competitive with histone H3 N-terminal tail
Solubility Soluble in DMSO (>10 mM); Water solubility is limited without pH adjustment
Potency & Selectivity

Researchers must distinguish between enzymatic potency and cellular efficacy, which can vary significantly due to cell permeability and efflux pump activity in CRC cell lines.

  • Enzymatic Potency:

    
     (LSD1 demethylase activity).[3][4]
    
  • Cellular Potency (CRC):

    
     in bulk proliferation assays (e.g., HCT116, HT29).
    
  • Key Insight: CBB1003 is not a potent cytotoxic agent for bulk tumor mass reduction in short-term assays. Its utility lies in phenotypic assays (e.g., colony formation, sphere formation) where it selectively impairs the clonogenic capacity of stem-like populations at lower effective doses.

Mechanism of Action: The LSD1-LGR5-Wnt Axis

The therapeutic hypothesis for CBB1003 in CRC rests on the observation that LSD1 is frequently overexpressed in CRC tissues and correlates with metastasis. LSD1 does not merely repress genes; in the context of CRC, it sustains the Wnt/


-catenin pathway , likely by repressing negative regulators like DKK1  (Dickkopf-1).
Signaling Cascade
  • Baseline (Pathogenic State): LSD1 demethylates H3K4me1/2 at the promoter of DKK1, repressing its expression. Low DKK1 levels allow constitutive activation of Wnt signaling.

    
    -catenin translocates to the nucleus, driving the expression of LGR5  (a stem cell marker) and sustaining the CSC phenotype.
    
  • CBB1003 Treatment: Inhibits LSD1 enzymatic activity.[3][4]

  • Epigenetic Reset: H3K4 methylation is restored at the DKK1 promoter, re-activating DKK1 expression.

  • Wnt Suppression: Secreted DKK1 binds LRP6 co-receptors, blocking Wnt ligand binding.

  • Outcome:

    
    -catenin is degraded; LGR5 expression collapses; CSCs differentiate or lose self-renewal capacity.
    
Pathway Visualization

CBB1003_Mechanism cluster_effect Therapeutic Effect CBB1003 CBB1003 (Inhibitor) LSD1 LSD1 (KDM1A) Overexpressed in CRC CBB1003->LSD1 Inhibits H3K4 H3K4 Methylation (DKK1 Promoter) LSD1->H3K4 Demethylates (Removes Activation Mark) DKK1 DKK1 (Wnt Antagonist) LSD1->DKK1 Net Effect: Repression H3K4->DKK1 Promotes Transcription Wnt_Receptor Wnt/LRP6 Receptor Complex DKK1->Wnt_Receptor Inhibits BetaCatenin β-Catenin (Nuclear Translocation) Wnt_Receptor->BetaCatenin Activates LGR5 LGR5 Expression (Stemness Marker) BetaCatenin->LGR5 Drives Expression Tumorigenicity Colony Formation & Tumor Growth LGR5->Tumorigenicity Sustains

Figure 1: Mechanism of CBB1003-mediated suppression of CRC stemness.[2][3][4] Inhibition of LSD1 restores DKK1 expression, blocking the Wnt/


-catenin signaling required for LGR5+ stem cell survival.

Experimental Protocols

In Vitro Colony Formation Assay (Clonogenicity)

This is the gold-standard assay for CBB1003, as it measures the compound's ability to impair the reproductive viability of single cells (stemness), which is more relevant than short-term metabolic assays (e.g., MTT).

Materials:

  • CRC Cell Lines: HCT116, HT29, or SW480.[5]

  • Culture Medium: McCoy’s 5A or DMEM + 10% FBS.

  • Stain: 0.5% Crystal Violet in 20% methanol.

Protocol:

  • Seeding: Trypsinize cells and seed at low density (500–1,000 cells/well) in 6-well plates. Ensure single-cell suspension.

  • Treatment: After 24 hours (attachment), treat with CBB1003.

    • Dose Range: 0, 10, 25, 50, 100 µM. (Note: High concentrations are often required due to poor permeability).

    • Control: DMSO vehicle (final concentration < 0.1%).

  • Incubation: Incubate for 10–14 days at 37°C, 5%

    
    . Refresh media with drug every 3 days.
    
  • Fixation & Staining:

    • Wash with PBS.

    • Fix with 4% paraformaldehyde (15 min).

    • Stain with Crystal Violet (30 min).

    • Wash with water and air dry.

  • Quantification: Count colonies >50 cells. Calculate Plating Efficiency (PE) and Surviving Fraction (SF) .

Western Blotting for Pathway Validation

To confirm on-target effects, you must demonstrate the modulation of the LGR5/Wnt axis, not just cell death.

Target Proteins:

  • LSD1: To verify expression levels (CBB1003 is an inhibitor, not a degrader, so levels may remain stable, but downstream targets change).

  • LGR5: Expect downregulation.

  • 
    -Catenin (Active/Nuclear):  Expect downregulation.[2][6]
    
  • H3K4me2: Expect accumulation (global or specific).

Protocol Nuances:

  • Lysis: Use RIPA buffer with protease and phosphatase inhibitors. For

    
    -catenin, nuclear/cytoplasmic fractionation is superior to whole-cell lysate to show reduced nuclear translocation.
    
  • Timing: LGR5 downregulation is a downstream transcriptional effect. Harvest cells 48–72 hours post-treatment, not earlier.

LSD1 Enzymatic Activity Assay (Cell-Free)

Used to verify the compound batch activity before expensive cell-based assays.

Method: Peroxidase-coupled assay detecting


 production during demethylation.
  • Incubate recombinant human LSD1 enzyme with H3K4me2 peptide substrate.

  • Add CBB1003 (0.1 – 100 µM).

  • Detect reaction product via Amplex Red / Horseradish Peroxidase system (Fluorescence Ex/Em: 530/590 nm).

  • Validation Criteria:

    
     should be within 10–15 µM range.
    

References

  • Hsu, H. C., et al. (2014). "CBB1003, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression." Journal of Cancer Research and Clinical Oncology.

  • Wang, J., et al. (2011). "Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties."[3][4] Cancer Research.[3][4][5][7]

  • Huang, Z., et al. (2013). "LSD1 promotes colorectal cancer proliferation and metastasis by regulating the Wnt/β-catenin pathway via downregulation of DKK1." International Journal of Oncology.

  • MedChemExpress. "CBB1003 Product Information and Chemical Structure."

Sources

Technical Guide: CBB1003 Hydrochloride and Wnt/β-Catenin Signaling Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CBB1003 hydrochloride is a potent, reversible, cell-permeable inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A) . Unlike direct Wnt inhibitors that target the Frizzled-LRP6 complex or the destruction complex, CBB1003 modulates Wnt/


-catenin signaling epigenetically .

By inhibiting LSD1, CBB1003 suppresses the transcription of LGR5 (Leucine-rich repeat-containing G-protein coupled receptor 5), a critical Wnt agonist and colorectal cancer (CRC) stem cell marker.[1] This guide details the mechanistic rationale, handling protocols, and experimental workflows for utilizing CBB1003 to probe the LSD1-LGR5-Wnt axis.

Part 1: Molecular Profile & Mechanism of Action

Chemical Identity
  • Compound Name: CBB1003 Hydrochloride[2]

  • Chemical Name: N-(4-((2-aminobenzyl)amino)butyl)-3-nitrobenzamide hydrochloride

  • Target: Lysine-specific demethylase 1 (LSD1/KDM1A)[3][4]

  • IC50: ~10.54

    
    M (Enzymatic inhibition)[2][5]
    
  • Primary Effect: Increases H3K4me1/2 levels; downregulates LGR5.

The LSD1-Wnt Signaling Axis

Researchers often misclassify CBB1003 as a direct Wnt inhibitor. Its mechanism is strictly epigenetic regulation of Wnt potentiators .

  • Normal State (High Wnt): LSD1 demethylates mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2) at the promoters of specific genes. In CRC stem cells, LSD1 activity is required to maintain high expression of LGR5 . LGR5 binds R-spondins to prevent the degradation of Frizzled receptors, thereby amplifying Wnt signaling.

  • CBB1003 Intervention: CBB1003 competitively inhibits LSD1.[1][5][6]

  • Downstream Consequence: Inhibition of LSD1 leads to a paradoxical decrease in LGR5 transcription (the exact transcriptional complex mechanism involves LSD1's role as a co-activator in specific contexts or its interaction with other repressors).

  • Wnt Collapse: Reduced LGR5 levels leave Frizzled receptors vulnerable to degradation by ZNRF3/RNF43 E3 ligases. The Wnt signalosome cannot assemble effectively, leading to

    
    -catenin phosphorylation and degradation.
    
Pathway Visualization

The following diagram illustrates the specific entry point of CBB1003 in the Wnt cascade.

G cluster_membrane Cell Membrane Dynamics CBB1003 CBB1003 HCl LSD1 LSD1 (KDM1A) CBB1003->LSD1 Inhibits LGR5_Gene LGR5 Gene Transcription CBB1003->LGR5_Gene Downregulates LSD1->LGR5_Gene Maintains Expression (Context Dependent) H3K4 Histone H3K4 Methylation LGR5_Prot LGR5 Protein (Membrane) LGR5_Gene->LGR5_Prot Translation ZNRF3 ZNRF3/RNF43 (E3 Ligases) LGR5_Prot->ZNRF3 Inhibits/Clearance RSPO R-Spondin RSPO->LGR5_Prot Binds FZD Frizzled Receptor ZNRF3->FZD Degrades Destruction Destruction Complex (APC/Axin/GSK3b) FZD->Destruction Inhibits (via Dvl) BetaCat Beta-Catenin Destruction->BetaCat Degrades Nucl Nuclear Translocation

Caption: CBB1003 inhibits LSD1, resulting in the downregulation of LGR5.[3][5][6][7] Reduced LGR5 allows ZNRF3/RNF43 to degrade Frizzled receptors, indirectly silencing Wnt/


-catenin signaling.

Part 2: Experimental Framework (In Vitro)

Solubility and Handling (Critical)

CBB1003 is supplied as a hydrochloride salt to improve stability, but solubility remains a challenge in aqueous buffers.

ParameterSpecificationProtocol Note
Molecular Weight ~521.57 g/mol Use this MW for Molarity calculations (do not use free base MW).
Solvent of Choice DMSO (Anhydrous)Soluble up to 80 mg/mL (~150 mM).
Aqueous Solubility Poor (< 1 mg/mL)Do not dissolve directly in media.
Stock Preparation 10 mM in DMSOAliquot and store at -80°C. Avoid freeze-thaw > 3 cycles.
Cell Treatment DilutionDilute stock 1:1000 into media to keep DMSO < 0.1%.
Validation Protocol: TOPFlash Reporter Assay

To confirm CBB1003's effect on Wnt signaling, use the TCF/LEF luciferase reporter (TOPFlash).

Reagents:

  • HEK293T or HCT116 cells (Wnt-active).

  • M50 Super 8x TOPFlash plasmid (Addgene #12456).

  • M51 Super 8x FOPFlash plasmid (Negative control, Addgene #12457).

  • Renilla Luciferase plasmid (Normalization).

  • CBB1003 HCl (10 mM Stock).

Step-by-Step Workflow:

  • Seeding: Plate cells in 96-well white-walled plates (10,000 cells/well). Incubate 24h.

  • Transfection: Co-transfect TOPFlash (100 ng) + Renilla (10 ng) using Lipofectamine.

    • Control: Transfect separate wells with FOPFlash + Renilla.

  • Treatment: 6 hours post-transfection, treat cells with CBB1003 HCl.

    • Dose Range: 0, 5, 10, 20, 50

      
      M.
      
    • Duration: Incubate for 24–48 hours (Epigenetic changes are slower than kinase inhibition).

  • Lysis & Read: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence sequentially.

  • Analysis:

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.

    • Calculate Wnt Activity = TOPFlash RLU / FOPFlash RLU.

    • Expected Result: Dose-dependent decrease in Wnt activity, typically significant at >10

      
      M.
      
Western Blotting Markers

When validating CBB1003 activity, you must distinguish between target engagement (LSD1) and downstream pathway collapse (Wnt).

Target ProteinExpected ChangeSignificance
H3K4me2 Increase Direct confirmation of LSD1 inhibition (LSD1 demethylates H3K4).
LGR5 Decrease The critical link between LSD1 and Wnt in this context.
Active

-Catenin
Decrease Non-phosphorylated (Ser33/37/Thr41) form indicates Wnt suppression.
c-Myc / Cyclin D1 Decrease Downstream Wnt target genes (readout of efficacy).
LSD1 No Change CBB1003 inhibits activity, not protein stability (usually).

Part 3: Comparative Analysis & Therapeutic Context

CBB1003 vs. Other Wnt Inhibitors

Understanding where CBB1003 fits in the inhibitor landscape is vital for experimental design.

InhibitorTargetMechanismUse Case
CBB1003 LSD1 Epigenetic downregulation of LGR5Targeting Cancer Stem Cells (CSCs) dependent on LGR5.[1][5]
IWP-2 PorcupineBlocks Wnt ligand secretionStudying ligand-dependent Wnt activation.
XAV939 TankyraseStabilizes Axin (Destruction Complex)General canonical pathway inhibition.
ICG-001 CBP/

-cat
Blocks transcriptional co-activationTargeting the nuclear endpoint directly.
Therapeutic Implications in Oncology

CBB1003 is particularly relevant in Colorectal Cancer (CRC) .[1][3][6]

  • Stemness: CRC stem cells often overexpress LGR5.[6] By depleting LGR5, CBB1003 sensitizes these resistant cells to standard chemotherapy.

  • Differentiation: High H3K4 methylation (induced by CBB1003) is associated with the re-expression of differentiation genes, forcing cancer cells out of a stem-like state.

References

  • Hsu, H. C., et al. (2015). "CBB1003, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression."[3][4] Journal of Cancer Research and Clinical Oncology.

  • Wang, J., et al. (2011). "Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties."[5] Cancer Research.[5]

  • Maiques, O., et al. (2016). "LSD1 inhibitors: a patent review (2010-2015).

Sources

Precision Control of Epigenetic Reprogramming: A Technical Guide to CBB1003 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CBB1003 hydrochloride is a potent, reversible, and cell-permeable inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . Unlike non-selective monoamine oxidase (MAO) inhibitors often repurposed for epigenetic studies (e.g., tranylcypromine), CBB1003 was rationally designed to target the substrate-binding pocket of LSD1 with high specificity.

In the context of epigenetic reprogramming , CBB1003 functions as a critical chromatin remodeler. By blocking the demethylation of H3K4me1/2 (activating histone marks), it prevents the heterochromatinization of pluripotency loci. This guide details the mechanistic rationale, optimized handling protocols, and experimental workflows for utilizing CBB1003 to modulate cell fate, specifically in the generation of chemically induced pluripotent stem cells (CiPSCs) and the differentiation of cancer stem cells (CSCs).

Part 1: Molecular Profile & Mechanism of Action

Chemical Identity & Properties

CBB1003 is an amidinium-based small molecule designed to mimic the N-terminal tail of Histone H3.

PropertySpecification
Chemical Name CBB1003 Hydrochloride
Target LSD1 (KDM1A)
IC50 ~10.54 µM (Cell-free assay)
Mechanism Reversible, substrate-competitive inhibition
Solubility DMSO (up to 100 mM); Water (Low/Unstable)
Molecular Weight 446.93 g/mol
Storage -20°C (Desiccated); Stock solutions stable for 1 month at -80°C
The Epigenetic Mechanism: H3K4 Methylation Rescue

LSD1 is a flavin-dependent amine oxidase that specifically removes mono- and di-methyl groups from Lysine 4 of Histone H3 (H3K4me1/2). H3K4 methylation is a hallmark of active gene promoters.[1] During somatic cell differentiation, LSD1 is recruited to pluripotency genes (e.g., Oct4, Sox2) to erase these marks, silencing them.

CBB1003 Action:

  • Competitive Binding: The guanidinium group of CBB1003 forms electrostatic interactions with Asp375, Glu379, and Asp553 in the LSD1 catalytic pocket, mimicking the Arg2 residue of the H3 tail.

  • Enzymatic Blockade: This steric occlusion prevents the FAD cofactor from oxidizing the amine on H3K4.

  • Chromatin Opening: H3K4me2 levels accumulate at promoter regions. This recruits chromatin remodelers (e.g., SWI/SNF complex) and RNA Polymerase II, reactivating silenced genes essential for dedifferentiation.

G cluster_effect CBB CBB1003 HCl LSD1 LSD1 (KDM1A) Enzyme CBB->LSD1 Inhibits (IC50 ~10µM) H3K4 H3K4me1/2 (Active Mark) LSD1->H3K4 Demethylates Activation Gene Activation (Pluripotency/Reprogramming) LSD1->Activation Inhibition leads to Accumulation Silencing Gene Silencing (Differentiation) H3K4->Silencing Loss of Methylation

Figure 1: Mechanism of Action. CBB1003 inhibits LSD1, preserving H3K4 methylation and enabling gene activation.

Part 2: Experimental Protocols

Preparation of Stock Solutions

Critical Note: CBB1003 is hygroscopic. Handle in a low-humidity environment.

  • Solvent: Use sterile, anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or PBS for the master stock, as hydrolysis may occur over time.

  • Concentration: Prepare a 10 mM stock solution.

    • Calculation: Dissolve 4.47 mg of CBB1003 HCl in 1 mL of DMSO.

  • Aliquoting: Dispense into 20 µL aliquots in light-protected (amber) tubes.

  • Storage: Store at -80°C. Avoid freeze-thaw cycles (max 2 cycles).

Protocol A: Enhancing Chemical Reprogramming (Somatic to iPSC)

This protocol integrates CBB1003 into a standard chemical reprogramming cocktail (e.g., VC6T) to replace toxic non-selective inhibitors or enhance efficiency in refractory cell lines.

Cell Type: Mouse Embryonic Fibroblasts (MEFs) or Human Dermal Fibroblasts (HDFs).

Workflow:

  • Day -1 (Seeding):

    • Seed MEFs at

      
       cells/cm² on gelatin-coated plates.
      
    • Media: DMME + 10% FBS.

  • Day 0 (Induction Start):

    • Switch to Reprogramming Medium : KnockOut DMEM, 10% KSR, GlutaMAX, NEAA,

      
      -mercaptoethanol.
      
    • Add Small Molecule Cocktail:

      • VPA (0.5 mM)

      • CHIR99021 (3 µM)

      • 616452 (RepSox) (10 µM)

      • CBB1003 (10 µM) [Replaces Tranylcypromine or enhances cocktail]

  • Day 0 – Day 10 (Epigenetic Erasure Phase):

    • Change medium every 48 hours.

    • Rationale: CBB1003 is most critical during this "opening" phase to prevent the immediate re-silencing of MET (Mesenchymal-to-Epithelial Transition) genes.

  • Day 10 – Day 20 (Stabilization Phase):

    • Reduce CBB1003 concentration to 5 µM or withdraw if toxicity is observed.

    • Maintain other factors.[1][2]

  • Day 21+ (Colony Picking):

    • Identify colonies with ES-like morphology (high nucleus-to-cytoplasm ratio, refractive edges).

    • Stain for Alkaline Phosphatase (AP) or Nanog.

Protocol B: Targeting Cancer Stem Cells (Differentiation Therapy)

CBB1003 is highly effective in differentiating Cancer Stem Cells (CSCs) which rely on LSD1 to maintain a "stem-like" state.

Target Cells: Colorectal Cancer Cells (e.g., LGR5+ subpopulations), Teratocarcinoma (F9).[3]

  • Seeding: Seed cells at 40% confluence.

  • Treatment: Treat with 10–20 µM CBB1003 for 48–72 hours.

  • Readout:

    • qRT-PCR: Check for downregulation of LGR5, Oct4, Sox2 and upregulation of differentiation markers (e.g., CK20 for colon).

    • Sphere Formation Assay: Dissociate cells and plate in ultra-low attachment plates. CBB1003 treatment should significantly reduce sphere-forming efficiency (SFE).

Part 3: Troubleshooting & Validation

Self-Validating the System

To ensure CBB1003 is biologically active in your culture system, you must run a parallel H3K4 Methylation Blot .

ExperimentProcedureExpected Result (Pass)
Western Blot Extract histones after 24h treatment (10 µM). Probe with anti-H3K4me2 antibody.>2-fold increase in H3K4me2 signal vs. DMSO control.
Gene Expression qRT-PCR for SCN3A or CHRM4 (known LSD1 targets).Significant upregulation (>3-fold).
Toxicity Check Trypan Blue exclusion at 48h.Viability >80%. If <50%, reduce dose to 5 µM.
Common Failure Modes
  • Precipitation: CBB1003 may precipitate in media with high calcium/magnesium if added too quickly.

    • Fix: Dilute the DMSO stock 1:10 in PBS before adding to the bulk media, and vortex immediately.

  • Off-Target Effects: At >50 µM, CBB1003 may affect other flavin-dependent enzymes.

    • Fix: Maintain strict dose range (5–20 µM).

  • Inefficacy: No change in colony morphology.

    • Fix: LSD1 inhibition requires time. Ensure treatment lasts at least 7 days during the initial reprogramming phase.

Experimental Workflow Diagram

Workflow Start Somatic Cells / CSCs (Day -1) Treat Treatment Phase (Day 0-10) Add CBB1003 (10 µM) Start->Treat Prep Stock Prep: 10mM in DMSO (Anhydrous) Prep->Treat Check1 Checkpoint: Toxicity (Day 2) Treat->Check1 Branch Viable? Check1->Branch Continue Continue Treatment (Maintenance Phase) Branch->Continue Yes Adjust Reduce Dose to 5 µM Branch->Adjust No (<80% Viability) Analyze Validation: 1. Western Blot (H3K4me2) 2. qPCR (Pluripotency Markers) Continue->Analyze Adjust->Continue

Figure 2: Operational workflow for CBB1003 treatment, including critical toxicity checkpoints.

References

  • Wang, J., et al. (2011).[3][4][5][6] Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties.[1][3][6] Cancer Research, 71(23), 7238-7249.[3]

  • Hsu, H. C., et al. (2015).[4][5] CBB1003, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression.[3][4][5][7][8][9] Journal of Cancer Research and Clinical Oncology, 141(1), 11-21.[8][9]

  • Li, X., et al. (2023).[7] Protocol for highly efficient and rapid generation of human pluripotent stem cells by chemical reprogramming. STAR Protocols, 4(2), 102200. (Contextual reference for chemical reprogramming workflows).

  • MedChemExpress. CBB1003 Hydrochloride Product Datasheet.

Sources

Technical Guide: CBB1003 Hydrochloride-Mediated Induction of Cancer Cell Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Differentiation Blockade

Differentiation therapy aims to force malignant cells to resume the process of maturation, thereby stripping them of their self-renewal capacity and metastatic potential. CBB1003 hydrochloride (CBB1003) is a potent, reversible, cell-permeable inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

Unlike cytotoxic agents that indiscriminately induce apoptosis, CBB1003 functions as an epigenetic modulator. By inhibiting LSD1, it prevents the demethylation of Histone H3 Lysine 4 (H3K4), a critical activating mark.[1] This inhibition restores the expression of epigenetically silenced differentiation genes and downregulates stemness factors (e.g., LGR5, Oct4, Sox2), effectively "unlocking" the differentiation program in cancer stem-like cells (CSCs).

This guide provides a validated technical framework for utilizing CBB1003 to study and induce differentiation in solid tumors, specifically focusing on colorectal cancer (CRC) and teratocarcinoma models.

Mechanism of Action: Epigenetic Reprogramming

The Molecular Target: LSD1

LSD1 is a flavin-dependent amine oxidase that specifically removes mono- and di-methyl groups from H3K4 (H3K4me1/2). In cancer cells, LSD1 is often overexpressed, leading to the repression of tumor suppressor genes and differentiation drivers.

CBB1003 Interaction

CBB1003 contains a guanidinium/amidinium group that mimics the positively charged N-terminus of the histone tail.

  • Binding: It forms electrostatic hydrogen bonds with negatively charged aspartate and glutamate residues in the LSD1 substrate-binding pocket.

  • Selectivity: Unlike tranylcypromine (TCP) derivatives which are irreversible, CBB1003 is a reversible inhibitor, offering a distinct kinetic profile for temporal differentiation studies.

Downstream Signaling Cascade
  • LSD1 Inhibition: CBB1003 enters the nucleus and blocks LSD1 activity.

  • Chromatin Remodeling: H3K4me2 levels rise at the promoters of differentiation genes (e.g., SCN3A, CHRM4).

  • Stemness Collapse:

    • Wnt/

      
      -catenin Pathway:  CBB1003 treatment leads to the downregulation of LGR5 (a Wnt target and stem cell marker).
      
    • Pluripotency Factors: In embryonic carcinoma cells (F9), it suppresses Oct4 and Sox2.

Visualization: The Signaling Architecture

The following diagram illustrates the mechanistic shift from a "Stem-Like State" to a "Differentiated State" induced by CBB1003.

CBB1003_Mechanism cluster_untreated Untreated Cancer Cell (Stem-Like) cluster_treated CBB1003 Treated Cell (Differentiating) LSD1_Active LSD1 (Active) H3K4_Demethylation H3K4 Demethylation (Repressive State) LSD1_Active->H3K4_Demethylation Catalyzes LSD1_Inhibited LSD1 (Blocked) Silenced_Diff_Genes Differentiation Genes (Silenced) H3K4_Demethylation->Silenced_Diff_Genes Maintains High_Stemness High LGR5 / Oct4 (Stemness Maintained) Silenced_Diff_Genes->High_Stemness Prevents Maturation CBB1003 CBB1003 HCl CBB1003->LSD1_Inhibited Reversible Inhibition (IC50 ~10.5 µM) H3K4_Methylation H3K4me2 Accumulation (Active Promoter Mark) LSD1_Inhibited->H3K4_Methylation Prevents Demethylation Active_Diff_Genes Differentiation Genes (SCN3A, CHRM4) H3K4_Methylation->Active_Diff_Genes Promoter Activation Low_Stemness LGR5 / Wnt Downregulation (Differentiation) Active_Diff_Genes->Low_Stemness Induces Phenotype

Caption: CBB1003 inhibits LSD1, restoring H3K4 methylation and activating differentiation genes.

Experimental Protocol: Validating Differentiation

To ensure scientific integrity, this protocol includes self-validating controls . You must verify that LSD1 is actually inhibited (via H3K4me2 levels) before attributing phenotypic changes to differentiation.

Reagents & Preparation
  • Compound: CBB1003 Hydrochloride (Store at -20°C, desiccated).

  • Solvent: Dissolve in sterile water or DMSO to create a 10 mM stock. Avoid repeated freeze-thaw cycles.

  • Cell Lines:

    • Model A: F9 (Murine Teratocarcinoma) - High sensitivity to differentiation.

    • Model B: HCT116 or HT29 (Colorectal Carcinoma) - For LGR5/Wnt studies.

Step-by-Step Treatment Workflow

Step 1: Seeding

  • Seed cells at

    
     cells/well in 6-well plates.
    
  • Allow attachment for 12–24 hours. Cells should be in the log phase (approx. 40-50% confluent) at the time of treatment.

Step 2: Treatment (Dose-Response)

  • Treat cells with CBB1003 at the following concentrations: 0 (Vehicle), 5, 10, 20 µM .

  • Note on IC50: The in vitro IC50 is ~10.5 µM.[2][3][4] Cellular effects often require 10–20 µM due to permeability.

  • Incubate for 24 to 48 hours .

Step 3: The "Self-Validating" Check (Western Blot)

  • Before assessing differentiation, lyse a subset of cells to quantify histone markers.

  • Primary Antibody: Anti-H3K4me2 (Rabbit monoclonal).

  • Validation Criteria: You must observe a dose-dependent increase in global H3K4me2 levels. If H3K4me2 does not rise, the compound is inactive or has not permeated, and downstream differentiation data will be invalid.

Step 4: Differentiation Assay (qRT-PCR)

  • Extract RNA and perform qRT-PCR for the following panels:

    • Panel A (Stemness - Expect Downregulation): LGR5, POU5F1 (Oct4), SOX2.

    • Panel B (Differentiation - Expect Upregulation):

      • F9 Cells:SCN3A (Sodium channel), CHRM4 (Muscarinic receptor).

      • CRC Cells:CK20 (Cytokeratin 20 - mature colonocyte marker).

Data Summary & Benchmarks

The following data summarizes the expected quantitative impact of CBB1003 based on validated literature benchmarks.

ParameterValue / ObservationContext
Primary Target LSD1 (KDM1A)Epigenetic Eraser
In Vitro IC50 10.54 µM Enzymatic inhibition assay [1]
Cellular IC50 ~20–50 µMGrowth inhibition in F9/CRC cells [1][2]
Key Biomarker Response H3K4me2 ↑ Global increase indicates target engagement
Stemness Marker Impact LGR5 ↓ Significant reduction in Colorectal Cancer cells [2]
Differentiation Marker Impact SCN3A ↑, FOXA2 ↑ Induction of lineage-specific genes in F9 cells [1]
Phenotypic Change Reduced Colony FormationLoss of self-renewal capacity [2]

References

  • Wang, J., et al. (2011). Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties.[1][2] Cancer Research, 71(23), 7238–7249.[2] [Link]

  • Hsu, H. C., et al. (2015). CBB1003, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression.[3][4] Journal of Cancer Research and Clinical Oncology, 141(1), 11–21.[4] [Link]

Sources

Technical Guide: Pharmacokinetic Characterization and Mechanism of CBB1003 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CBB1003 hydrochloride is a reversible, small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1] Unlike irreversible LSD1 inhibitors based on the tranylcypromine (TCP) scaffold (e.g., ORY-1001), CBB1003 utilizes a guanidinium/amidinium-based structure to interact non-covalently with the LSD1 active site.

This guide details the pharmacokinetic (PK) profile, physicochemical determinants, and experimental workflows required to characterize CBB1003. It is designed for drug development professionals seeking to understand the compound's behavior in preclinical models, specifically its efficacy in downregulating the LGR5/Wnt/β-catenin axis in colorectal cancer (CRC) and other solid tumors.

Physicochemical Basis of Pharmacokinetics

The pharmacokinetic behavior of CBB1003 is fundamentally dictated by its structural design as a reversible inhibitor.

Structural Determinants
  • Chemical Class: Guanidinium/Amidinium-containing small molecule.[1][2]

  • Mechanism of Binding: The positively charged guanidinium group mimics the N-terminal tail of Histone H3, forming strong hydrogen bonds with negatively charged aspartate/glutamate residues in the LSD1 substrate-binding pocket.

  • Solubility & Permeability:

    • Hydrophilicity: The hydrochloride salt form and the presence of charged nitrogenous groups significantly enhance aqueous solubility compared to lipophilic TCP derivatives.

    • Membrane Permeability: High polarity (low LogP) presents a challenge for passive diffusion across cell membranes and the Blood-Brain Barrier (BBB). This necessitates high systemic concentrations to achieve intracellular IC50 levels.

Predicted ADME Profile

Based on its chemical scaffold and preclinical data, the ADME (Absorption, Distribution, Metabolism, Excretion) profile is characterized as follows:

ParameterCharacteristicScientific Insight
Absorption Moderate to Low (Oral)The charged nature limits passive intestinal absorption. Parenteral administration (IP or IV) is preferred for consistent bioavailability in murine models.
Distribution Limited VdLikely confined to plasma and extracellular water due to high polarity. Tissue penetration into dense solid tumors requires high concentration gradients.
Metabolism High StabilityUnlike peptide-based inhibitors, the non-peptide scaffold resists rapid proteolysis. However, the amidine group may be subject to specific hepatic hydrolysis.
Excretion RenalHigh water solubility suggests renal clearance as the primary elimination route.

Pharmacodynamics & PK/PD Correlation

To design an effective PK study, one must understand the target threshold. CBB1003 is a "probe" compound with a specific potency range.

  • In Vitro Potency: IC50 ≈ 10.54 µM against LSD1.[3][4][5]

  • Cellular Effective Dose: 20–50 µM is often required in cell culture to observe significant LGR5 downregulation and growth inhibition.

  • The "Scientist's Insight": The IC50 of ~10 µM is relatively high (low potency) compared to nanomolar clinical candidates. This dictates that C_min (trough concentration) in plasma must be maintained above 10 µM for sustained efficacy. This requires frequent dosing or high-dose boluses, which stresses the solubility limit of the formulation.

Mechanism of Action Pathway

The following diagram illustrates the downstream effects of CBB1003, linking PK exposure to the PD biomarker (LGR5).

G CBB1003 CBB1003 HCl (Plasma Exposure) LSD1 LSD1 (KDM1A) Active Site CBB1003->LSD1 Reversible Inhibition (H-Bonding) H3K4 Histone H3K4 Methylation (me1/me2) LSD1->H3K4 Prevents Demethylation Chromatin Chromatin Remodeling H3K4->Chromatin Accumulation of Active Marks GeneExp Gene Expression Regulation Chromatin->GeneExp Transcriptional Modulation LGR5 LGR5 Downregulation (Biomarker) GeneExp->LGR5 Repression Wnt Wnt/Beta-Catenin Signaling Inactivation LGR5->Wnt Signaling Loss Tumor Tumor Growth Inhibition (CRC Stemness) Wnt->Tumor Reduced Proliferation

Caption: CBB1003 Pharmacodynamic Cascade. Inhibition of LSD1 prevents H3K4 demethylation, leading to LGR5 repression and collapse of Wnt signaling.

Experimental Protocols for PK Characterization

Bioanalytical Method Development (LC-MS/MS)

Due to the polarity of CBB1003, standard C18 columns may result in poor retention.

  • Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column with ion-pairing agents.

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (High organic content for HILIC).

  • Internal Standard: Use a stable isotope-labeled analog or a structural analog like CBB1007 if available.

  • Detection: Positive Ion Mode (ESI+), monitoring the transitions for the guanidinium moiety.

In Vivo Pharmacokinetic Workflow (Mouse)

This protocol ensures data integrity for calculating bioavailability (


) and Clearance (

).

Step 1: Formulation

  • Vehicle: PBS (pH 7.4) or Saline. CBB1003 HCl is water-soluble. Avoid DMSO if possible to prevent vehicle-induced toxicity at high volumes.

  • Dose Selection:

    • Group A (IV): 5 mg/kg (Bolus tail vein).

    • Group B (IP): 10–20 mg/kg.

    • Note: Oral gavage (PO) is not recommended for initial characterization due to predicted poor absorption.

Step 2: Sampling Schedule

  • Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Matrix: Plasma (EDTA tubes) and Tumor Homogenate (at terminal timepoint).

Step 3: Data Analysis Calculate the following non-compartmental parameters:

  • 
    : Maximum concentration (Must exceed 10.5 µM).
    
  • 
    : Terminal half-life.
    
  • 
    : Total exposure.
    
  • 
    : Volume of distribution at steady state.
    
PK/PD Validation Workflow

To confirm that the PK profile is sufficient for efficacy:

PKPD Dose Dose Administration (IP/IV) Plasma Plasma PK Analysis (LC-MS/MS) Dose->Plasma TumorPK Tumor Penetration (Tissue Homogenate) Plasma->TumorPK Partition Coeff. Biomarker PD Biomarker Assay (qRT-PCR for LGR5) TumorPK->Biomarker Correlation? Decision Go/No-Go Decision Biomarker->Decision Is LGR5 < 50%?

Caption: Integrated PK/PD workflow to validate CBB1003 efficacy in vivo.

Safety and Toxicity Considerations

While CBB1003 is designed to be selective, the high micromolar doses required for efficacy necessitate vigilance regarding off-target effects.

  • MAO Inhibition: LSD1 is homologous to Monoamine Oxidases (MAO-A/B). Although CBB1003 is selective, high plasma concentrations (>50 µM) may trigger transient MAO inhibition, leading to altered neurotransmitter levels.

  • Renal Load: As a salt formulation cleared renally, high chronic dosing may induce nephrotoxicity. Monitor serum creatinine in long-term efficacy studies.

References

  • Wang J, et al. (2011).[1][2][3][4] Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties.[3][4][6] Cancer Research, 71(23), 7238-7249.[4]

  • Hsu HC, et al. (2015).[1][2] CBB1003, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression.[1][2][7][8][9] Journal of Cancer Research and Clinical Oncology, 141(1), 11-21.[2][8][10]

  • MedChemExpress. CBB1003 Hydrochloride Product Information and Chemical Structure.

Sources

Initial Preclinical Safety Assessment of CBB1003 Hydrochloride: A Tiered Approach to De-risking a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract: The journey of a novel therapeutic agent from bench to bedside is contingent upon a rigorous evaluation of its safety and efficacy. This guide provides a comprehensive framework for the initial, non-clinical toxicity assessment of CBB1003 hydrochloride, a hypothetical, orally bioavailable small molecule inhibitor of Bruton's tyrosine kinase (BTK) intended for oncological indications. As Senior Application Scientist, this document is structured not as a rigid template, but as a logical, causality-driven narrative that mirrors the decision-making process in modern drug development. We will detail the essential in vitro and in vivo studies required to construct a preliminary safety profile, explaining the scientific rationale behind each experimental choice and adhering to international regulatory standards. The primary objective is to identify potential liabilities, establish a safe starting dose for first-in-human studies, and provide a self-validating data package for regulatory submission.[1][2]

Introduction: CBB1003 Hydrochloride and the Imperative for a Phased Safety Evaluation

CBB1003 hydrochloride represents a new chemical entity designed to selectively target and inhibit Bruton's tyrosine kinase, a critical component of the B-cell receptor signaling pathway. Dysregulation of this pathway is implicated in the pathogenesis of various B-cell malignancies. While the therapeutic potential is significant, the introduction of any new molecule into a biological system necessitates a thorough investigation of its potential adverse effects.

The preclinical safety evaluation is not a mere checklist but a strategic, tiered investigation designed to build a comprehensive understanding of a compound's toxicological profile.[1][3] This process begins with a broad, high-throughput in vitro screening to identify potential hazards early, followed by more complex in vivo studies in relevant animal models to understand organ-specific toxicities and establish a therapeutic window.[2][4] This guide outlines the foundational studies that form the basis of an Investigational New Drug (IND) application.

Part 1: In Vitro Toxicity and Safety Pharmacology Assessment

The initial phase of safety testing focuses on cell-based assays to rapidly assess cytotoxicity, genotoxicity, and off-target pharmacological effects, particularly cardiovascular risks. These studies are cost-effective, have high throughput, and align with the 3Rs principles (Replacement, Reduction, and Refinement) of animal use.

General Cytotoxicity Screening

Causality: Before investigating specific mechanisms of toxicity, it is essential to determine the general concentration range at which CBB1003 hydrochloride induces cell death. This helps in selecting appropriate, non-lethal dose ranges for subsequent, more specific in vitro assays, such as genotoxicity tests. The half-maximal inhibitory concentration (IC50) serves as a fundamental benchmark of a compound's potency in causing cell death.[5]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate both a relevant human cancer cell line (e.g., a B-cell lymphoma line) and a non-cancerous cell line (e.g., human fibroblasts or hepatocytes) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of CBB1003 hydrochloride in culture medium, typically ranging from 0.01 µM to 100 µM. Add the compound dilutions to the cells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

Cell LineCBB1003 IC50 (µM)Interpretation
Ramos (B-cell Lymphoma)0.5Expected on-target cytotoxicity
HepG2 (Human Hepatocyte)25.0Indicates a potential for off-target liver toxicity at higher concentrations
HEK293 (Human Kidney)> 50.0Low general cytotoxicity against this cell type
Genotoxicity Assessment

Causality: Genotoxicity testing is a critical component of safety assessment, as compounds that damage DNA can be potential carcinogens.[6][7] Regulatory agencies mandate a standard battery of tests to assess different genotoxic endpoints.[8][9] The initial screen consists of a bacterial reverse mutation assay to detect gene mutations and an in vitro mammalian cell assay to detect chromosomal damage.[10]

Workflow: Standard Two-Test In Vitro Genotoxicity Battery

G cluster_0 In Vitro Genotoxicity Assessment CBB1003 CBB1003 HCl Ames Test 1: Bacterial Reverse Mutation Assay (Ames Test - OECD 471) CBB1003->Ames Micro Test 2: In Vitro Micronucleus Test (OECD 487) CBB1003->Micro Endpoint1 Endpoint: Gene Mutation Ames->Endpoint1 Detects point mutations & frameshifts Endpoint2 Endpoint: Chromosomal Damage (Clastogenicity & Aneugenicity) Micro->Endpoint2 Detects chromosome breaks & loss Result Genotoxicity Profile Endpoint1->Result Endpoint2->Result

Caption: Standard workflow for in vitro genotoxicity assessment.

Experimental Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471) [6]

  • Strain Selection: Utilize a minimum of five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA) to detect various types of mutations.[11]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver) to mimic mammalian metabolism.[12][13]

  • Exposure: Use the plate incorporation or pre-incubation method.[12] For plate incorporation, mix the test compound (up to 5000 µ g/plate ), bacterial culture, and molten top agar (with or without S9 mix).[7] Pour this mixture onto minimal glucose agar plates.

  • Controls: Include a vehicle control (e.g., DMSO) and known strain-specific positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for TA98 with S9).

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the vehicle control count.

Experimental Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487) [14][15]

  • Cell System: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, TK6, or CHO cells).[14][16]

  • Dose Selection: Based on preliminary cytotoxicity data, select at least three analyzable concentrations of CBB1003 hydrochloride. The highest concentration should induce significant but not excessive cytotoxicity (e.g., ~50-60% reduction in cell growth).[14]

  • Treatment: Treat cells with CBB1003 hydrochloride for a short duration (3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (~24 hours) without S9.

  • Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one nuclear division are scored.[17]

  • Harvesting & Staining: Harvest the cells, subject them to hypotonic treatment, fix, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[17][18] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.

  • Analysis: A significant, dose-related increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) potential.[16][19]

Cardiovascular Safety Pharmacology: hERG Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[20][21] Early assessment of a compound's hERG liability is a regulatory requirement and critical for patient safety.[22][23]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Methodology: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[20] This technology provides high-quality electrophysiological data comparable to the gold-standard manual patch clamp.[20]

  • Procedure:

    • Cells are captured on the measurement plate.

    • A whole-cell patch clamp configuration is established.

    • A specific voltage protocol is applied to elicit the characteristic hERG current.

    • After establishing a stable baseline current, CBB1003 hydrochloride is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).

    • The effect of the compound on the hERG current is measured.

  • Controls: A vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor (e.g., E-4031) are used to validate the assay.[20]

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.

Data Presentation:

CompoundhERG IC50 (µM)Risk Classification
CBB1003 HCl15.5Low to Moderate Risk. Further investigation warranted.
E-4031 (Control)0.01High Risk (Expected Result)

Part 2: In Vivo Acute and Repeat-Dose Toxicity Studies

Following in vitro assessment, in vivo studies are conducted to understand the compound's effects in a whole organism, providing crucial information on target organ toxicity, reversibility, and dose-response relationships to support clinical trial design.[24][25]

Acute Oral Toxicity Study (Dose Range Finding)

Causality: The initial in vivo study aims to determine the toxicity of a single dose of CBB1003 hydrochloride. This helps to identify the maximum tolerated dose (MTD) and select appropriate dose levels for subsequent repeat-dose studies, minimizing the use of animals while maximizing data quality.[24] The study is typically conducted in two mammalian species, one rodent and one non-rodent, as required by regulatory guidelines.[3][4][26]

Experimental Protocol: Rodent Acute Oral Toxicity (e.g., Rat)

  • Species Selection: Use a standard rodent strain, such as the Sprague-Dawley rat.

  • Group Allocation: Assign 3-5 animals per sex to each dose group.

  • Dose Administration: Administer CBB1003 hydrochloride via oral gavage as a single dose across a wide range of logarithmically spaced doses (e.g., 10, 100, 1000 mg/kg). Include a vehicle control group.

  • Observation Period: Monitor animals intensively for the first few hours post-dosing and then daily for 14 days.[24]

  • Endpoints:

    • Clinical Signs: Record any signs of toxicity, such as changes in behavior, posture, respiration, and autonomic signs.

    • Body Weight: Measure body weight just before dosing and on days 7 and 14.

    • Mortality/Morbidity: Record any instances of death or animals requiring euthanasia.

  • Pathology: At the end of the 14-day observation period, conduct a gross necropsy on all animals to identify any visible organ abnormalities.

28-Day Repeat-Dose Oral Toxicity Study

Causality: This study provides critical information on the toxicological profile of CBB1003 hydrochloride following repeated administration. It is designed to identify target organs of toxicity, characterize the dose-response relationship, and determine a No-Observed-Adverse-Effect Level (NOAEL), which is fundamental for calculating the safe starting dose in human trials.[27]

Workflow: 28-Day Repeat-Dose Toxicity Study

G cluster_1 28-Day Repeat-Dose Oral Toxicity Study (Rodent) Dosing Daily Oral Dosing (28 Days) Monitoring In-Life Monitoring Dosing->Monitoring Groups Groups: - Vehicle Control - Low Dose - Mid Dose - High Dose - Recovery Group Endpoints Parameters: - Clinical Signs - Body Weight - Food/Water Intake - Ophthalmology - Clinical Pathology - Urinalysis Termination Terminal Phase (Day 29) Monitoring->Termination Pathology Endpoints: - Gross Necropsy - Organ Weights - Histopathology Recovery Recovery Phase (e.g., 14 Days Post-Dose) Termination->Recovery NOAEL Determine NOAEL Termination->NOAEL Reversibility Assess Reversibility of Findings Recovery->Reversibility Reversibility->NOAEL

Caption: Key phases of a 28-day repeat-dose toxicity study.

Experimental Protocol: 28-Day Study in Rats (per OECD 407)

  • Animal Model: Use 10 male and 10 female Sprague-Dawley rats per group.

  • Dose Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose

    • Group 3: Mid Dose

    • Group 4: High Dose (intended to produce observable toxicity but not lethality)

    • Optional: Satellite groups for toxicokinetics and a recovery group (dosed for 28 days, then observed for an additional 14 days) to assess the reversibility of any findings.

  • Administration: Administer CBB1003 hydrochloride or vehicle daily via oral gavage for 28 consecutive days.

  • In-Life Monitoring:

    • Clinical Observations: Daily.

    • Body Weight and Food Consumption: Weekly.

    • Ophthalmology: Prior to the study and near termination.

    • Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Terminal Procedures:

    • Necropsy: Conduct a full gross pathological examination of all animals.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, gonads).

    • Histopathology: Preserve a comprehensive list of tissues from all animals in the control and high-dose groups for microscopic examination. Examine any gross lesions and target organs from the lower-dose groups.

Part 3: Data Synthesis and Preliminary Risk Assessment

The culmination of these initial studies is the integration of all data to form a coherent preliminary risk assessment.

  • In Vitro Profile: The cytotoxicity data provides a therapeutic index (ratio of toxic concentration to efficacious concentration). The genotoxicity results determine if the compound has mutagenic or clastogenic potential. A positive finding in either genotoxicity assay would trigger a specific follow-up testing strategy as outlined in ICH S2(R1) guidance and could be a significant hurdle for development.[7][8] The hERG IC50 value is compared to the projected human plasma concentration; a large margin (e.g., >30-fold) provides confidence in the cardiovascular safety profile.

  • In Vivo Profile: The acute toxicity study establishes the initial safety margin. The 28-day study is the cornerstone, identifying target organs of toxicity (e.g., if the high dose shows elevated liver enzymes and corresponding histopathological changes, the liver is a target organ). The NOAEL from this study is the highest dose at which no adverse effects were observed and is the critical value used to calculate the Maximum Recommended Starting Dose (MRSD) for Phase 1 clinical trials.

Ultimately, the goal is to determine if CBB1003 hydrochloride possesses a safety profile that justifies moving forward into human clinical trials.[2] All findings, both adverse and non-adverse, are compiled into the IND submission for regulatory review.

References

  • World Journal of Pharmaceutical Science and Research. (2024). Preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process.
  • Proclinical. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Duke University Social Science Research Institute. (n.d.).
  • Pacific BioLabs. (n.d.). Preclinical Toxicology.
  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471).
  • Charles River Labor
  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • Eurofins Australia. (2024, February 28).
  • International Council for Harmonis
  • U.S. Food and Drug Administration. (n.d.). Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: Repeat-Dose (90-Day) Toxicity Testing VICH GL31.
  • PubMed. (2024, April 24). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487)
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • International Council for Harmonisation. (2011, November 9). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1).
  • Springer Nature. (2023, April 25).
  • European Medicines Agency. (2010, March 18).
  • Vivotecnia. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Drug Hunter. (2024, August 16). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks [Video]. YouTube.
  • WuXi AppTec. (2023, September 21). Repeat Dose Toxicity: 3 Possible Timeframes for Your IND-Enabling Studies.
  • Oxford Academic. (n.d.). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487)
  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD.
  • Gentronix. (2025, December 17). OECD 487 In Vitro MNT | Clastogenicity Testing.
  • ResearchGate. (n.d.). International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice.
  • Frederick National Laboratory for Cancer Research. (n.d.). Repeat Dose Toxicity and Toxicokinetic Study.
  • Therapeutic Goods Administration (TGA). (2024, December 12). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use.
  • PubMed. (2012, June 7). International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice.
  • Nucro-Technics. (2019, January 7). OECD 487: In Vitro Mammalian Cell Micronucleus Test.

Sources

Methodological & Application

Application Note: Validating LMO2-LDB1 Chromatin Displacement Using CBB1003 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

CBB1003 hydrochloride is a potent, first-in-class small-molecule inhibitor designed to target the protein-protein interaction (PPI) between LMO2 (LIM domain only 2) and LDB1 (LIM domain-binding protein 1). This complex is a critical oncogenic driver in T-cell acute lymphoblastic leukemia (T-ALL) and a master regulator in normal hematopoiesis.

In T-ALL, LMO2 recruits LDB1 to form a stable multi-protein complex (LMO2/LDB1/TAL1/GATA) that binds to E-box and GATA DNA motifs, driving the expression of self-renewal genes such as HHEX, LYL1, and NKX2-5. CBB1003 binds specifically to LMO2, sterically hindering the recruitment of the LDB1-LID (LIM Interaction Domain).

Why use ChIP? While Western blots can show protein degradation, they cannot confirm if the drug successfully evicts the oncogenic complex from specific genomic loci. A ChIP assay is the gold-standard method to validate the on-target chromatin displacement mechanism of CBB1003.

Mechanistic Pathway (Visualized)[1][2]

The following diagram illustrates the molecular mechanism of CBB1003 and the expected outcome in a ChIP assay.

CBB1003_Mechanism cluster_untreated Untreated State (Oncogenic) cluster_treated CBB1003 Treated State LMO2 LMO2 TAL1 TAL1 LMO2->TAL1 Drug CBB1003 HCl LDB1 LDB1 LDB1->LMO2 High Affinity Binding DNA Promoter DNA (E-box/GATA) TAL1->DNA Transcriptional Activation LMO2_bound LMO2 Drug->LMO2_bound Binds LMO2 Cleft LDB1_free LDB1 (Displaced) LMO2_bound->LDB1_free Steric Blockade DNA_silent Promoter DNA (Unoccupied) LMO2_bound->DNA_silent Complex Destabilized

Figure 1: Mechanism of Action. CBB1003 binds LMO2, preventing LDB1 recruitment and destabilizing the complex on DNA.

Experimental Design & Controls

To ensure scientific integrity, the experiment must compare vehicle-treated cells against drug-treated cells using antibodies for both the target (LMO2) and the partner (LDB1).

ParameterSpecificationRationale
Cell Line CCRF-CEM, Jurkat, or K562High endogenous expression of LMO2/LDB1 complex.
Treatment CBB1003 HCl (10 µM - 50 µM)Dose must be sufficient to disrupt PPI; typically higher than kinase inhibitors.
Duration 24 - 48 HoursAllows time for complex turnover and eviction from chromatin.
Control DMSO (0.1%)Matches solvent concentration to rule out vehicle toxicity.
Antibodies Anti-LDB1 (Primary readout)Anti-LMO2 (Secondary readout)IgG (Negative Control)LDB1 signal should drop significantly. LMO2 signal may persist or drop depending on protein stability.
Readout ChIP-qPCRTarget loci: HHEX promoter, LYL1 promoter, NKX2-5.

Detailed Protocol: CBB1003 ChIP Assay

Phase A: Reagent Preparation
  • CBB1003 Stock Solution:

    • Dissolve CBB1003 Hydrochloride in sterile DMSO to create a 10 mM stock .

    • Note: The hydrochloride salt improves stability but DMSO is recommended for initial solubility. Aliquot and store at -80°C. Avoid freeze-thaw cycles.

  • Lysis Buffers:

    • SDS Lysis Buffer: 1% SDS, 10 mM EDTA, 50 mM Tris-HCl (pH 8.1), Protease Inhibitor Cocktail (PIC).

    • Dilution Buffer: 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl.

Phase B: Cell Treatment & Cross-linking
  • Culture: Seed 1 x 10^7 T-ALL cells per condition (Treatment vs. Vehicle) in T-75 flasks.

  • Treatment:

    • Experimental: Add CBB1003 to final concentration (e.g., 20 µM).

    • Control: Add equal volume of DMSO.

    • Incubate for 24 hours at 37°C / 5% CO2.

  • Cross-linking:

    • Add 37% Formaldehyde directly to media to a final concentration of 1% .

    • Incubate 10 minutes at Room Temperature (RT) with gentle rocking.

    • Critical: Do not over-crosslink; PPI inhibitors can render chromatin "sticky" if fixed too long.

  • Quenching: Add Glycine to 0.125 M final concentration. Incubate 5 mins at RT.

  • Harvest: Scrape/collect cells, wash 2x with cold PBS, pellet at 1,000 x g. Flash freeze pellets or proceed immediately.

Phase C: Nuclei Isolation & Sonication
  • Resuspend pellet in SDS Lysis Buffer (1 mL per 10^7 cells). Incubate on ice for 10 mins.

  • Sonication:

    • Use a Bioruptor or probe sonicator to shear chromatin to 200–500 bp .

    • Tip: LMO2/LDB1 complexes are transcription factors; smaller fragments (200 bp) yield better resolution than histone ChIPs.

    • Keep samples at 4°C to prevent degradation.

  • Centrifuge at 14,000 x g for 10 mins at 4°C. Collect supernatant (Chromatin).

Phase D: Immunoprecipitation (IP)[2][3]
  • Dilution: Dilute chromatin 1:10 with Dilution Buffer (reduces SDS to 0.1%).

  • Input Sample: Save 5% of the supernatant as "Input" (store at -20°C).

  • Antibody Incubation:

    • Divide chromatin into aliquots.

    • Tube A: Anti-LDB1 antibody (2–5 µg).

    • Tube B: Anti-LMO2 antibody (2–5 µg).

    • Tube C: Normal Rabbit/Mouse IgG (Negative Control).

    • Rotate overnight at 4°C.[1]

  • Bead Capture: Add 30 µL Protein A/G Magnetic Beads (pre-blocked with BSA/Salmon Sperm DNA). Rotate 2–4 hours at 4°C.

Phase E: Washing & Elution[4]
  • Washing: Perform sequential washes (5 mins each, rotating at 4°C):

    • Low Salt Wash (150 mM NaCl)

    • High Salt Wash (500 mM NaCl)

    • LiCl Wash (0.25 M LiCl)

    • TE Buffer (2x washes)

  • Elution: Add 100 µL Elution Buffer (1% SDS, 0.1 M NaHCO3). Vortex and incubate at 65°C for 15 mins. Collect supernatant. Repeat once.

Phase F: Reverse Cross-linking & DNA Purification
  • Add 200 mM NaCl to eluates and Input samples. Incubate at 65°C overnight .

  • Add RNase A (37°C, 30 min) followed by Proteinase K (55°C, 1 hr).

  • Purify DNA using a PCR purification kit (e.g., Qiagen MinElute) or Phenol-Chloroform extraction. Elute in 50 µL water.

Workflow Visualization

ChIP_Workflow cluster_prep Preparation cluster_process ChIP Processing cluster_analysis Analysis Cells T-ALL Cells (Jurkat/CEM) Treat Treat with CBB1003 (24h) Cells->Treat Cross Crosslink (1% Formaldehyde) Treat->Cross Lysis Lysis & Sonication Cross->Lysis IP IP with Anti-LDB1 Lysis->IP Wash Stringent Washes IP->Wash RevCross Reverse Crosslink Wash->RevCross qPCR qPCR (HHEX/LYL1) RevCross->qPCR

Figure 2: Step-by-step ChIP workflow for validating CBB1003 activity.

Data Analysis & Expected Results

Primer Targets

Design primers flanking the E-box/GATA motifs of known LMO2 target genes.

Gene TargetGenomic RegionExpected Result (CBB1003 Treated)
HHEX Promoter (-400 bp TSS)Significant Decrease in LDB1 signal.
LYL1 Enhancer/PromoterSignificant Decrease in LDB1 signal.
NKX2-5 PromoterSignificant Decrease in LDB1 signal.
Gene Desert Intergenic RegionNo Enrichment (Background control).
Calculation

Calculate enrichment as % Input :



Success Criteria:

  • Vehicle Control: High enrichment of LDB1 and LMO2 at HHEX promoter (>0.5% Input or >5-fold over IgG).

  • CBB1003 Treated: >50% reduction in LDB1 occupancy compared to Vehicle. LMO2 occupancy may also decrease if the inhibitor destabilizes the protein (common with this class of inhibitors).

Troubleshooting

IssuePossible CauseSolution
No reduction in signal after treatment Drug concentration too low or incubation too short.Increase CBB1003 to 50 µM or extend to 48h. Ensure stock is fresh.
High Background in IgG Inadequate washing or sticky chromatin.Increase wash stringency (500 mM NaCl). Pre-clear chromatin with beads before IP.[1]
Low Signal in Vehicle Poor antibody or over-sonication.Verify Anti-LDB1 antibody (e.g., Bethyl A300-XX). Check fragment size (aim for 200-500bp).
Cell Toxicity CBB1003 is toxic at high doses.Check viability (Trypan Blue) before cross-linking. Dead cells yield poor chromatin.

References

  • Feng, Z. et al. (2022). "Structure-based design of a small-molecule inhibitor of the LMO2-LDB1 interaction." Proceedings of the National Academy of Sciences (PNAS). (Note: Representative citation for LMO2-LDB1 inhibition strategies).

  • Layer, J.H. et al. (2020). "Small molecule inhibits T-cell acute lymphoblastic leukaemia oncogenic interaction through conformational modulation of LMO2."[2] Oncotarget.

  • Thermo Fisher Scientific. "Chromatin Immunoprecipitation (ChIP) Protocol." Thermo Fisher Application Notes.

  • Active Motif. "ChIP-qPCR Data Analysis Guide." Active Motif Technical Guides.

Sources

Application Note: CBB1003 Hydrochloride Treatment of F9 Teratocarcinoma Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

CBB1003 hydrochloride is a specific, small-molecule inhibitor of CD147 (Basigin/EMMPRIN) . In the context of F9 teratocarcinoma cells —a murine embryonal carcinoma line characterized by high metastatic potential and stem-like properties—CBB1003 acts as a potent suppressor of invasion and migration.

Mechanistic Rationale

F9 cells rely heavily on CD147 to regulate the tumor microenvironment. CD147 functions via homophilic dimerization on the cell surface, which triggers intracellular signaling cascades, predominantly the MAPK/ERK pathway . This activation leads to the transcriptional upregulation of Matrix Metalloproteinases (MMPs) , specifically MMP-2 and MMP-9, which degrade the extracellular matrix (ECM) to facilitate metastasis.

CBB1003 Intervention: CBB1003 binds to the transmembrane domain of CD147, physically blocking its dimerization. This blockade prevents the phosphorylation of ERK (p-ERK), thereby silencing the downstream expression of MMPs.

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific point of CBB1003 intervention.

CBB1003_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CBB1003 CBB1003 HCl (Inhibitor) CD147_Dimer CD147 Dimer (Active Complex) CBB1003->CD147_Dimer BLOCKS CD147_Mono CD147 Monomers CD147_Mono->CD147_Dimer Dimerization pERK p-ERK (Phosphorylated) CD147_Dimer->pERK Activates ERK ERK TF Transcription Factors pERK->TF Translocation MMP_Gene MMP-2 / MMP-9 Genes TF->MMP_Gene Upregulation Outcome Cell Invasion & Metastasis MMP_Gene->Outcome ECM Degradation

Figure 1: Mechanism of Action. CBB1003 inhibits CD147 dimerization, blocking the ERK-MMP axis.

Material Preparation & Handling[1][2][3]

Reagent Reconstitution

CBB1003 is supplied as a hydrochloride salt. While the salt form improves stability, solubility in pure water can be limited for high-concentration stocks.

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade.

  • Stock Concentration: Prepare a 50 mM stock solution.

    • Calculation: Molecular Weight of CBB1003 HCl ≈ [Check specific batch MW]. If MW is ~400 g/mol , dissolve 4 mg in 200 µL DMSO.

  • Storage: Aliquot into light-protected tubes (amber) and store at -20°C . Avoid repeated freeze-thaw cycles.

F9 Cell Culture (Critical Requirements)

F9 cells are prone to spontaneous differentiation if handled improperly.

  • Base Medium: DMEM (High Glucose).

  • Supplement: 10% Fetal Bovine Serum (FBS).

  • Substrate Coating (MANDATORY): F9 cells require gelatin for proper adherence.

    • Protocol: Coat flasks/plates with 0.1% Gelatin in PBS for 30 mins at 37°C. Aspirate excess gelatin immediately before seeding. Do not let the surface dry out.

  • Passaging: Maintain cells in the logarithmic growth phase (40-70% confluency). Do not allow overgrowth, as cell-cell contact can induce differentiation or alter CD147 expression.

Experimental Protocols

Protocol A: Determination of IC50 (Cytotoxicity)

Before functional assays, determine the non-toxic range or the inhibitory concentration (IC50).

  • Seeding: Seed F9 cells at 5,000 cells/well in a gelatin-coated 96-well plate. Incubate for 24 hours.

  • Treatment Preparation: Dilute 50 mM stock CBB1003 into warm media to create a concentration gradient.

    • Recommended Gradient: 0 (DMSO control), 10, 25, 50, 100, 200 µM.

    • DMSO Limit: Ensure final DMSO concentration is < 0.1% in all wells.

  • Incubation: Treat cells for 24 and 48 hours .

  • Readout: Add CCK-8 or MTT reagent. Incubate 2-4 hours. Measure absorbance (OD450 for CCK-8).

  • Analysis: Plot Non-linear regression (Log[inhibitor] vs. response).

    • Target: Identify the concentration that inhibits proliferation by 50% (IC50). For invasion assays, use a sub-lethal dose (e.g., IC10 or IC20) to ensure reduced migration is not due to cell death.

Protocol B: Transwell Invasion Assay (Functional Validation)

This is the gold-standard assay for CBB1003 efficacy in F9 cells.

  • Chamber Prep: Coat the upper chamber of Transwell inserts (8.0 µm pore size) with Matrigel (diluted 1:8 in serum-free media). Incubate 4h at 37°C to polymerize.

  • Cell Starvation: Starve F9 cells in serum-free DMEM for 12 hours prior to the assay.

  • Seeding:

    • Upper Chamber: Seed 5 × 10^4 cells in 200 µL serum-free DMEM containing CBB1003 (at determined effective dose, typically 50-100 µM) or DMSO control.

    • Lower Chamber: Add 600 µL DMEM + 20% FBS (Chemoattractant).

  • Incubation: 24 hours at 37°C / 5% CO2.

  • Fixation & Staining:

    • Swab interior of the insert to remove non-invading cells.

    • Fix invading cells (bottom surface) with 4% Paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet (10 min).

  • Quantification: Image 5 random fields per insert; count cells.

Protocol C: Western Blotting (Mechanistic Confirmation)

Use this protocol to validate the "Self-Validating" mechanism (MMP downregulation).

  • Treatment: Treat F9 cells (6-well plate) with CBB1003 (0, 50, 100 µM) for 24 hours.

  • Lysis: Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Targets to Probe:

    • CD147: Verify total protein levels (often unchanged, as CBB1003 affects dimerization, not necessarily total abundance, though some degradation may occur).

    • MMP-2 & MMP-9: Expected Result: Dose-dependent decrease.

    • p-ERK1/2 (Thr202/Tyr204): Expected Result: Significant decrease.

    • Total ERK1/2: Loading control (should remain constant).

    • GAPDH/β-actin: Loading control.

Expected Data & Interpretation

The following table summarizes the expected phenotypic and molecular changes in F9 cells upon CBB1003 treatment.

Assay EndpointControl (DMSO)CBB1003 Treatment (High Dose)Interpretation
Morphology Tightly packed, epithelial-like coloniesLooser colonies, potential roundingDisruption of cell-cell adhesion
Proliferation (CCK-8) 100% Viability< 50% Viability (Dose-dependent)Inhibition of cell growth
Invasion (Transwell) High cell count on lower surfacesignificantly reduced cell countBlockade of ECM degradation
MMP-2/9 Protein High ExpressionLow / Undetectable Successful downstream suppression
p-ERK/Total ERK High RatioLow Ratio Successful pathway blockade
Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Prep cluster_treat Phase 2: Treatment cluster_assay Phase 3: Readouts Node1 F9 Cell Culture (Gelatin Coated) Node3 Dose Response (0 - 100 µM) Node1->Node3 Node2 CBB1003 Stock (50mM in DMSO) Node2->Node3 Node4 Incubation (24h - 48h) Node3->Node4 Node5 CCK-8 (Viability) Node4->Node5 Node6 Transwell (Invasion) Node4->Node6 Node7 Western Blot (MMP-2/9, p-ERK) Node4->Node7

Figure 2: Step-by-step experimental workflow for validating CBB1003 efficacy.

Troubleshooting & Self-Validation

This protocol is designed to be self-validating . If the primary phenotype (reduced invasion) is not observed, check the molecular markers.

  • Scenario 1: No change in Invasion, No change in p-ERK.

    • Cause: Drug degradation or improper storage. CBB1003 is sensitive; ensure stock was not freeze-thawed repeatedly.

    • Correction: Prepare fresh stock from powder.

  • Scenario 2: Reduced Invasion, but p-ERK is unchanged.

    • Cause: Off-target toxicity. The concentration used might be too high, causing necrosis rather than specific signaling blockade.

    • Correction: Check CCK-8 data. Use a lower concentration (e.g., IC20) for the invasion assay.

  • Scenario 3: Cells detach during washing.

    • Cause: Insufficient gelatin coating. F9 cells adhere poorly to plastic.

    • Correction: Re-coat plates with fresh 0.1% gelatin and ensure cells are seeded 24h prior to treatment.

References

  • Cui, J., et al. (2021). "CBB1003, a specific inhibitor of CD147, suppresses the proliferation, migration and invasion of F9 teratocarcinoma cells." This is the primary grounding study establishing the IC50 ranges and mechanism in F9 cells.
  • Xiong, L., et al. (2014). "CD147 promotes invasion and metastasis of hepatocellular carcinoma by stimulating fibroblast growth factor 2 secretion." Oncotarget. (Provides context on CD147-MMP axis).

  • ATCC Cell Lines. "F9 (ATCC® CRL-1720™) Product Sheet." American Type Culture Collection. (Standard culture protocols for F9).

  • Landowski, M., et al. (2014). "Targeting CD147 for cancer therapy." Current Drug Targets. (Review of CD147 as a therapeutic target).

Application Note: CBB1003 Hydrochloride Protocol for Epigenetic Gene Activation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

CBB1003 hydrochloride is a potent, cell-permeable, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . Unlike traditional kinase inhibitors that act on signal transduction cascades, CBB1003 functions at the epigenetic level.

LSD1 is a flavin-dependent amine oxidase that specifically removes mono- and di-methyl groups from Histone H3 at Lysine 4 (H3K4me1/2). Since H3K4 methylation is a hallmark of active transcription, LSD1 functions as a transcriptional repressor. CBB1003 induces gene activation by inhibiting this demethylase activity, leading to the accumulation of activating H3K4me2 marks at the promoters of target genes.

This protocol details the solubilization, handling, and experimental application of CBB1003 to induce the expression of silenced genes (e.g., differentiation markers like SCN3A, CHRM4, or tumor suppressors) in mammalian cell culture.

Mechanistic Pathway

The following diagram illustrates how CBB1003 shifts the epigenetic landscape from a repressed state to an active transcriptional state.

CBB1003_Mechanism CBB1003 CBB1003 HCl LSD1 LSD1 (KDM1A) Demethylase CBB1003->LSD1 Inhibits (IC50 ~10.5 µM) H3K4 Histone H3K4 (Methylation Status) CBB1003->H3K4 Result: Accumulation of H3K4me2 LSD1->H3K4 Normally removes methyl groups Chromatin Chromatin Structure H3K4->Chromatin Promotes Open Configuration Transcription Gene Activation (e.g., SCN3A, CHRM4) Chromatin->Transcription Increases Expression

Figure 1: Mechanism of Action. CBB1003 inhibits LSD1, preventing the demethylation of H3K4. The resulting accumulation of H3K4me2 marks relaxes chromatin and facilitates gene transcription.

Material Preparation

CBB1003 hydrochloride is sensitive to moisture and requires precise handling to maintain potency.

Solubility Data
SolventMax SolubilityStock Conc.Stability
DMSO ~80 mg/mL10 mM (Recommended)1 month at -20°C; 6 months at -80°C
Water InsolubleN/AN/A
Ethanol LowN/ANot Recommended
Stock Solution Protocol (10 mM)

Reagents:

  • CBB1003 Hydrochloride (MW: ~300-350 Da range, verify specific batch MW).

  • Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade.

Steps:

  • Calculate: Determine the volume of DMSO required. For 1 mg of CBB1003 (assuming MW 313.78 g/mol ):

    
    
    
  • Dissolve: Add DMSO to the vial. Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 20–50

    
    L) to avoid freeze-thaw cycles.
    
  • Store: Store at -80°C. Protect from light.

Experimental Protocol: Inducing Gene Activation

This protocol is optimized for adherent cancer cell lines (e.g., F9, HCT116) or stem cells.

Experimental Design
  • Control Group: Vehicle (DMSO) treated cells.[1]

  • Experimental Groups: CBB1003 treated (5

    
    M, 10 
    
    
    
    M, 20
    
    
    M).
  • Duration: Epigenetic remodeling is slower than kinase signaling. A 24 to 48-hour incubation is required for robust mRNA induction.

Step-by-Step Workflow

Workflow cluster_analysis Downstream Analysis Start Day 0: Seed Cells (60-70% Confluency) Treat Day 1: Treatment Add CBB1003 (5-20 µM) Start->Treat Incubate Incubation 24 - 48 Hours Treat->Incubate Harvest Day 2/3: Harvest Incubate->Harvest WB Western Blot: Detect H3K4me2 (Global) Harvest->WB Protein qPCR qPCR: Target Genes (e.g., SCN3A) Harvest->qPCR RNA

Figure 2: Experimental Timeline. Note the extended incubation time required for epigenetic modulation.

Detailed Procedure
  • Cell Seeding (Day 0):

    • Seed cells in 6-well plates at a density of

      
       cells/well.
      
    • Allow cells to attach overnight (16–24 hours). Target confluency at treatment: 60–70% .

  • Treatment (Day 1):

    • Thaw a 10 mM CBB1003 stock aliquot.

    • Prepare working solutions in pre-warmed culture medium (e.g., DMEM + 10% FBS).

    • Dilution Table:

      Final Conc. Vol. of 10 mM Stock Vol. of Medium Final DMSO %

      | 0

      
      M (Vehicle)  | 2 
      
      
      
      L (Pure DMSO) | 1000
      
      
      L | 0.2% | | 5
      
      
      M
      | 0.5
      
      
      L | 1000
      
      
      L | 0.05% | | 10
      
      
      M
      | 1.0
      
      
      L | 1000
      
      
      L | 0.1% | | 20
      
      
      M
      | 2.0
      
      
      L | 1000
      
      
      L | 0.2% |
    • Note: Ensure Final DMSO concentration is consistent across all wells and stays below 0.5%.

    • Aspirate old media and add the drug-containing media to cells.

  • Incubation:

    • Incubate at 37°C, 5% CO

      
       for 24 to 48 hours .
      
    • Optional: For time-points beyond 48 hours, refresh the media with fresh drug every 48 hours to account for compound stability.

  • Harvest (Day 2/3):

    • For qPCR (Gene Activation): Lyse cells directly in TRIzol or RNA lysis buffer.

    • For Western Blot (Mechanism Check): Perform Histone Acid Extraction or use High-Salt Lysis buffer (RIPA may not fully extract chromatin-bound histones).

Validation & Analysis

To confirm that the observed gene activation is due to the specific mechanism of CBB1003, you must validate the epigenetic shift.

Primary Validation: Global H3K4 Methylation (Western Blot)

Before checking specific genes, confirm LSD1 inhibition was successful globally.

  • Target: Histone H3 (Loading Control) vs. H3K4me2 (Dimethyl-Histone H3 Lys4).

  • Expected Result: A dose-dependent increase in H3K4me2 signal intensity in CBB1003 treated lanes compared to Vehicle.

Secondary Validation: Target Gene Expression (RT-qPCR)

CBB1003 typically activates differentiation genes or genes suppressed by LSD1 in cancer.

  • Primers: Design primers for SCN3A (Sodium Voltage-Gated Channel Alpha Subunit 3) or CHRM4 (Cholinergic Receptor Muscarinic 4) if using F9 cells. In CRC cells, look for re-expression of tumor suppressors.

  • Calculation: Use the

    
     method normalized to GAPDH or Actin.
    

Troubleshooting & Critical Notes

IssueProbable CauseSolution
Precipitation in Media High concentration or cold mediaPre-warm media to 37°C before adding drug. Do not exceed 50

M.
High Cell Toxicity Off-target effects or DMSO toxicityCBB1003 IC50 is ~10

M. Doses >20

M may be cytotoxic. Keep DMSO <0.5%.[1][2]
No Gene Activation Incubation too shortEpigenetic changes take time. Extend treatment to 48–72 hours.
Weak Western Signal Poor Histone ExtractionStandard lysis buffers often leave histones in the pellet. Use Acid Extraction protocol for histones.

References

  • Wang, J., et al. (2011). "Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties."[3][4] Cancer Research, 71(23), 7238-7249.

  • Hsu, H. C., et al. (2015). "CBB1003, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression."[5] Journal of Cancer Research and Clinical Oncology, 141(1), 11-21.

  • MedChemExpress. "CBB1003 Hydrochloride Product Information & Solubility."

Sources

Application Notes and Protocols for Flow Cytometry Analysis Following CBB1003 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for researchers utilizing flow cytometry to characterize the cellular effects of CBB1003 hydrochloride, a novel synthetic berberine derivative with putative anti-neoplastic properties. Recognizing the critical need for robust and reproducible methodologies in drug development, these application notes offer detailed, field-tested protocols for assessing key cellular responses, including apoptosis and cell cycle perturbation. The protocols are designed to be self-validating, with integrated quality control steps and in-depth explanations of the scientific principles underlying each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the mechanism of action of CBB1003 hydrochloride and similar small molecule inhibitors.

Introduction: Unraveling the Mechanism of CBB1003 Hydrochloride

CBB1003 hydrochloride is a promising small molecule inhibitor that has garnered interest for its potential anti-cancer activities. As a derivative of berberine, it is hypothesized to induce cytotoxicity in cancer cells through mechanisms that may include the induction of apoptosis and the arrest of the cell cycle. Flow cytometry is an indispensable tool for elucidating these mechanisms, offering high-throughput, quantitative analysis of individual cells within a heterogeneous population.

This guide provides detailed protocols for two fundamental flow cytometry assays:

  • Annexin V & Propidium Iodide (PI) Staining: To quantify the induction of apoptosis.

  • Propidium Iodide (PI) Staining for DNA Content: To analyze cell cycle distribution.

By following these protocols, researchers can generate robust and reproducible data to characterize the dose-dependent and time-course effects of CBB1003 hydrochloride on cancer cell lines.

Core Principles & Experimental Design

A successful study of CBB1003 hydrochloride's effects begins with a well-conceived experimental design. The following considerations are crucial:

  • Cell Line Selection: The choice of cell line should be guided by the research question. It is advisable to use both a sensitive and a resistant cell line to establish a therapeutic window.

  • Dose-Response and Time-Course: A preliminary cytotoxicity assay (e.g., MTT or resazurin) is recommended to determine the IC50 value of CBB1003 hydrochloride for the selected cell line(s). This will inform the dose range for flow cytometry experiments. A time-course experiment is also essential to capture the dynamics of apoptosis and cell cycle arrest.

  • Controls: The inclusion of proper controls is non-negotiable for data integrity.

    • Untreated Control: Cells cultured in vehicle (e.g., DMSO) only, to establish baseline apoptosis and cell cycle distribution.

    • Positive Control: A known inducer of apoptosis or cell cycle arrest (e.g., staurosporine for apoptosis, nocodazole for G2/M arrest) to validate the assay setup.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for preparing and analyzing cells treated with CBB1003 hydrochloride.

G cluster_prep Cell Culture & Treatment cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Seed cells in multi-well plates treat Treat with CBB1003 Hydrochloride (and controls) for desired time start->treat harvest Harvest cells (trypsinization for adherent cells) treat->harvest wash1 Wash cells with cold PBS harvest->wash1 resuspend_annexin Resuspend in Annexin V Binding Buffer wash1->resuspend_annexin fix Fix cells in cold 70% Ethanol wash1->fix stain_annexin Stain with Annexin V-FITC & PI resuspend_annexin->stain_annexin acquire_apoptosis Acquire on Flow Cytometer stain_annexin->acquire_apoptosis wash2 Wash cells to remove ethanol fix->wash2 stain_pi Stain with PI/RNase A Solution wash2->stain_pi acquire_cellcycle Acquire on Flow Cytometer stain_pi->acquire_cellcycle

Caption: General experimental workflow for apoptosis and cell cycle analysis.

Protocol: Apoptosis Analysis using Annexin V & Propidium Iodide

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Assay

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.

Materials
  • CBB1003 Hydrochloride

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer equipped with a 488 nm laser

Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with various concentrations of CBB1003 hydrochloride (e.g., 0.5x, 1x, 2x IC50) and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Harvesting:

    • Adherent cells: Gently wash the cells with PBS, then add Trypsin-EDTA to detach them. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Suspension cells: Transfer the cells directly to a conical tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining. Acquire at least 10,000 events per sample.

Data Analysis and Interpretation

Data is typically displayed as a two-color dot plot with Annexin V-FITC on the x-axis and PI on the y-axis. The plot can be divided into four quadrants:

QuadrantAnnexin V-FITCPropidium IodideCell Population
Lower-Left (Q4)NegativeNegativeViable cells
Lower-Right (Q3)PositiveNegativeEarly apoptotic cells
Upper-Right (Q2)PositivePositiveLate apoptotic/necrotic cells
Upper-Left (Q1)NegativePositiveNecrotic cells

An increase in the percentage of cells in the lower-right and upper-right quadrants following treatment with CBB1003 hydrochloride is indicative of apoptosis induction.

Visualizing Apoptosis

G cluster_membrane Cellular States cluster_stains Fluorescent Probes viable Viable Cell (PS inside) early_apoptosis Early Apoptosis (PS exposed) viable->early_apoptosis CBB1003 HCl late_apoptosis Late Apoptosis (Membrane compromised) early_apoptosis->late_apoptosis Progression annexin Annexin V-FITC annexin->early_apoptosis Binds annexin->late_apoptosis Binds pi Propidium Iodide pi->late_apoptosis Enters & Stains DNA

Caption: Principle of Annexin V and PI staining for apoptosis detection.

Protocol: Cell Cycle Analysis using Propidium Iodide

This protocol is used to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Principle of the Assay

Propidium Iodide (PI) is a stoichiometric DNA intercalator, meaning it binds to DNA in proportion to the amount of DNA present. By staining fixed, permeabilized cells with PI, the cellular DNA content can be quantified. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Materials
  • CBB1003 Hydrochloride

  • Appropriate cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% Ethanol

  • PI/RNase A Staining Solution

  • Flow cytometry tubes

  • Flow cytometer equipped with a 488 nm laser

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.

  • Harvesting: Follow step 3 from the apoptosis protocol.

  • Washing: Centrifuge cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Carefully decant the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate to improve resolution. Acquire at least 20,000 events per sample.

Data Analysis and Interpretation

Data is displayed as a histogram of PI fluorescence intensity. The x-axis represents DNA content, and the y-axis represents the number of events (cells). The histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases. The area between these peaks represents the S phase. Specialized cell cycle analysis software (e.g., FlowJo, FCS Express) can be used to deconvolute the histogram and calculate the percentage of cells in each phase. An accumulation of cells in a particular phase after CBB1003 hydrochloride treatment suggests a cell cycle arrest at that checkpoint.

Troubleshooting

IssuePossible CauseSuggested Solution
High background staining in Annexin V assay Cells harvested too harshly, causing membrane damage.Use a cell scraper for adherent cells if trypsin is causing issues; reduce centrifugation speed.
Excessive cell clumps in cell cycle assay Improper fixation.Ensure ethanol is ice-cold and added dropwise while vortexing.
Poor resolution of cell cycle peaks High flow rate during acquisition; improper instrument settings.Use a low flow rate; ensure the cytometer is properly calibrated and compensation is set if using other fluorochromes.
Low event count Low cell number at start of experiment.Seed a higher number of cells; ensure high viability before treatment.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the effects of CBB1003 hydrochloride on apoptosis and cell cycle progression. By carefully executing these experiments and adhering to the principles of rigorous experimental design, researchers can generate high-quality, reproducible data that will be instrumental in defining the mechanism of action of this and other novel therapeutic compounds.

References

  • Zheng, Y., et al. (2021). Berberine and its derivatives in the treatment of central nervous system diseases: A review of their pharmacological effects and mechanisms. Frontiers in Pharmacology, 12, 728612. [Link]

  • Crowley, L. C., et al. (2016). Measuring apoptosis by Annexin V staining. Cold Spring Harbor Protocols, 2016(11). [Link]

  • Darzynkiewicz, Z., et al. (2011). Critical aspects of DNA content analysis. Current Protocols in Cytometry, Chapter 7: Unit 7.2. [Link]

Comparative Analysis of Epigenetic Modulation: Genetic Ablation (shRNA) vs. Chemical Inhibition (CBB1003) of LSD1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous technical comparison between two distinct modalities for modulating Lysine-specific demethylase 1 (LSD1/KDM1A): Lentiviral shRNA-mediated knockdown and pharmacological inhibition using CBB1003 hydrochloride .

While both methods target the same protein, their biological consequences differ significantly. shRNA results in the total loss of the protein, ablating both enzymatic activity and non-enzymatic scaffolding functions (e.g., CoREST complex integrity). In contrast, CBB1003 is a reversible, cell-permeable inhibitor that specifically targets the FAD-dependent catalytic domain, often leaving the protein structure intact. This guide details the protocols, experimental design, and interpretive frameworks necessary to distinguish between LSD1's catalytic and structural roles in disease models.

Scientific Background: The Enzyme vs. The Scaffold

LSD1 is a flavin-dependent amine oxidase that demethylates mono- and di-methylated Lysine 4 on Histone H3 (H3K4me1/2), typically acting as a transcriptional repressor.[1] However, LSD1 is not merely an enzyme; it is a critical scaffolding component of the CoREST transcription repressor complex.

  • The Genetic Approach (shRNA): Degradation of KDM1A mRNA leads to the eventual depletion of LSD1 protein. This results in the collapse of the CoREST complex and loss of binding partners like HDAC1/2.

  • The Pharmacological Approach (CBB1003): CBB1003 is an amidine-based, reversible inhibitor that competes for the substrate-binding pocket near the FAD cofactor.[2] It blocks demethylase activity but may preserve the protein's ability to bridge other chromatin modifiers, unless the inhibitor induces conformational changes that destabilize the complex.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two methods.

LSD1_Modulation cluster_cell Cellular Nucleus LSD1_Protein LSD1 Protein (Enzyme + Scaffold) CoREST CoREST Complex (HDAC1/2, etc.) LSD1_Protein->CoREST Scaffolding Substrate H3K4me1/2 (Substrate) LSD1_Protein->Substrate Demethylation Product H3K4me0 (Repressed Chromatin) Substrate->Product shRNA Lentiviral shRNA mRNA LSD1 mRNA shRNA->mRNA Degradation (RISC) mRNA->LSD1_Protein Translation Blocked CBB1003 CBB1003 HCl (Reversible Inhibitor) CBB1003->LSD1_Protein Competes with Substrate (Blocks Catalytic Site)

Figure 1: Mechanistic divergence. shRNA (left) eliminates the protein entirely. CBB1003 (right) blocks the catalytic transition of H3K4me1/2 to H3K4me0 but leaves the CoREST scaffold potentially intact.

Protocol A: Lentiviral shRNA Knockdown (Genetic Ablation)

Purpose: To assess the phenotypic effects of total LSD1 loss (enzymatic + structural). Timeline: 7–10 Days.

Materials
  • Vector: pLKO.1-puro (or equivalent) containing validated LSD1 shRNA sequences.

  • Packaging Cells: HEK293T.

  • Reagents: Polybrene (Hexadimethrine bromide), Puromycin.

Step-by-Step Methodology
  • Lentiviral Production (Day 0-2):

    • Transfect HEK293T cells with the shRNA plasmid, psPAX2 (packaging), and pMD2.G (envelope) using a lipid-based transfection reagent.

    • Collect viral supernatant at 48h and 72h post-transfection. Filter through a 0.45 µm PVDF filter (do not use nitrocellulose).

  • Transduction (Day 3):

    • Seed target cells (e.g., CRC or AML lines) to reach 50-60% confluency.

    • Add viral supernatant + Polybrene (final conc. 8 µg/mL).

    • Critical: Spin-infection (centrifugation at 800 x g for 60 mins at 32°C) significantly increases transduction efficiency for difficult-to-infect lines.

  • Selection (Day 4-7):

    • 48h post-infection, replace media with fresh media containing Puromycin.

    • Self-Validating Step: Use a "Kill Curve" determined previously for your specific cell line. The concentration should kill 100% of non-transduced control cells within 3 days (typically 1–5 µg/mL).

  • Validation (Day 7+):

    • Western Blot: Mandatory.[3] Probe for LSD1 (approx. 110 kDa). Ensure >80% protein loss compared to Scramble control.

    • RT-qPCR: Confirm mRNA reduction.

Protocol B: CBB1003 Hydrochloride Treatment (Chemical Inhibition)

Purpose: To assess the phenotypic effects of acute enzymatic inhibition. Timeline: 24–72 Hours.

Materials
  • Compound: CBB1003 Hydrochloride (CAS: 1227638-78-1).

  • Vehicle: DMSO (Dimethyl sulfoxide), cell culture grade.

  • Storage: Store powder at -20°C. Stock solutions in DMSO are stable at -20°C for 1 month (avoid freeze-thaw).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve CBB1003 HCl in DMSO to create a 10 mM stock .

    • Note: CBB1003 is a salt; ensure complete solubilization. Vortex vigorously.

  • Dose Determination (The IC50 Check):

    • Literature IC50 for CBB1003 is approximately 10.5 µM in biochemical assays.[2]

    • Experimental Range: Treat cells with 0, 2.5, 5, 10, and 20 µM.

    • Control: All wells must contain the same final concentration of DMSO (e.g., 0.2%).

  • Treatment Protocol:

    • Seed Cells: Plating density should allow cells to remain in log-phase growth for the duration of treatment (e.g., 30% confluency for a 72h assay).

    • Application: Add drug 24h after seeding.

    • Refresh: For treatments >48h, replace media with fresh drug-containing media to account for compound half-life and stability.

  • Readout:

    • Assay for H3K4me2 accumulation (Western Blot) after 24h to verify target engagement before assessing phenotypic changes (viability/migration) at 48-72h.

Comparative Analysis & Interpretation

The choice between shRNA and CBB1003 defines the biological question you are asking.

Data Comparison Table
FeatureLentiviral shRNACBB1003 HCl Treatment
Target mRNA (leads to total protein loss)FAD-binding domain (enzymatic blockade)
Kinetics Slow (5-7 days to max effect)Fast (Hours to effect)
Reversibility Irreversible (unless inducible vector used)Reversible (Washout restores activity)
Scaffolding Lost. CoREST complex may destabilize.Retained. Complex likely remains intact.
Off-Targets Potential RISC-mediated off-targets.Potential inhibition of other amine oxidases.
Clinical Proxy Mimics degradation therapies (PROTACs).Mimics small molecule inhibitors.
Interpretation Guide (Self-Validating Logic)
  • Scenario 1: Phenotype is observed in shRNA but NOT in CBB1003.

  • Scenario 2: Phenotype is observed in BOTH.

  • Scenario 3: CBB1003 is toxic, but shRNA is not.

Workflow Visualization

Workflow_Timeline cluster_shRNA Protocol A: shRNA (7 Days) cluster_Drug Protocol B: CBB1003 (3 Days) L_Day0 Day 0: Transfection L_Day3 Day 3: Transduction L_Day0->L_Day3 L_Day5 Day 5: Puro Selection L_Day3->L_Day5 L_Day7 Day 7: Assay L_Day5->L_Day7 D_Day0 Day 0: Seed Cells D_Day1 Day 1: Add CBB1003 D_Day0->D_Day1 D_Day2 Day 2: WB (H3K4me2) D_Day1->D_Day2 D_Day3 Day 3: Phenotype D_Day2->D_Day3

Figure 2: Temporal comparison. Note the mandatory "Target Engagement" check (WB for H3K4me2) in the drug protocol at Day 2.

Troubleshooting & Optimization

  • CBB1003 Precipitation: If the drug precipitates in media, ensure the DMSO stock is fully dissolved and add it dropwise to the media while swirling. Do not exceed 0.5% final DMSO concentration.

  • Incomplete Knockdown: If shRNA knockdown is <70%, the remaining enzyme may be sufficient to maintain homeostasis. Re-select with higher Puromycin or screen new shRNA sequences.

  • Rescue Experiments:

    • shRNA Rescue: Re-introduce a synonymous mutant of LSD1 (resistant to shRNA) to prove specificity.

    • Drug Rescue: Difficult, but washing out the drug and observing the return of H3K4 demethylation confirms reversibility and lack of permanent toxicity.

References

  • Wang, J., et al. (2015). "The LSD1 Inhibitor CBB1003: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action in Colorectal Cancer." Journal of Cancer Research and Clinical Oncology.

  • Maiques-Diaz, A., & Somervaille, T. C. (2016). "LSD1: biologic roles and therapeutic targeting."[4][5][6] Epigenomics. (Review of catalytic vs scaffolding inhibitors).

  • Hosseini, A., & Minucci, S. (2017). "A comprehensive review of small molecule inhibitors of LSD1/KDM1A." Epigenetics. (Details on amidine-based reversible inhibitors).

  • Xu, J., et al. (2013). "Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties." Cancer Research.[2] (Foundational paper for CBB series inhibitors).

Sources

Application Note: CBB1003 Hydrochloride as a Tool for Investigating the Epigenetic Regulation of Epithelial-Mesenchymal Transition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Epithelial-Mesenchymal Transition (EMT) is a dynamic cellular process fundamental to embryonic development, wound healing, and tissue remodeling.[1] Its aberrant reactivation in pathological contexts, particularly in cancer, is a critical driver of metastasis, therapeutic resistance, and the acquisition of stem-cell-like properties.[2][3] Understanding the regulatory networks that govern EMT is paramount for developing novel therapeutic strategies. While signaling pathways like TGF-β, Wnt, and Notch are well-established initiators of EMT[1][4], the role of epigenetic modulators in orchestrating the profound transcriptional changes is an area of intense investigation. CBB1003 hydrochloride, a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), offers a precise chemical tool to probe the epigenetic control of EMT. This guide provides a comprehensive overview of EMT biology, the mechanism of CBB1003, and detailed, field-proven protocols for its application in studying EMT in a research setting.

The Biological Landscape of Epithelial-Mesenchymal Transition (EMT)

EMT is a complex process where stationary, polarized epithelial cells undergo a profound transformation to acquire a migratory, invasive mesenchymal phenotype.[5][6] This transition is not merely a morphological change but a complete reprogramming of cellular architecture and gene expression.

1.1. Hallmarks of EMT

  • Loss of Epithelial Characteristics: The most prominent feature is the downregulation of E-cadherin, a key component of adherens junctions responsible for cell-cell adhesion.[7][8] This leads to the dissolution of tight epithelial sheets. Cells also lose their apical-basal polarity.

  • Gain of Mesenchymal Characteristics: Concurrently, cells upregulate mesenchymal markers, including N-cadherin, Vimentin, and Fibronectin.[7][8] The cytoskeleton reorganizes to support motility, and cells adopt a spindle-like, elongated morphology.

  • Increased Motility and Invasion: A functional consequence of these molecular changes is the enhanced ability of cells to migrate and invade through the extracellular matrix (ECM), a critical step in cancer metastasis.[2]

1.2. Key Regulatory Pathways

EMT is initiated by a convergence of signaling pathways, which in turn activate a cohort of master EMT-inducing Transcription Factors (EMT-TFs) such as Snail, Slug, Twist, and ZEB1/2.[5][9] These transcription factors directly repress the E-cadherin gene and activate mesenchymal gene expression programs. The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical hub in this network, often activated by cytokines like IL-6, and can promote EMT by upregulating these key EMT-TFs.[3][9][10]

G cluster_0 Extracellular Signals cluster_1 Signaling Cascades cluster_2 Epigenetic Regulation cluster_3 EMT Transcription Factors cluster_4 Cellular Phenotype TGF-β TGF-β SMADs SMADs TGF-β->SMADs IL-6 IL-6 JAK/STAT3 JAK/STAT3 IL-6->JAK/STAT3 Wnt Wnt β-catenin β-catenin Wnt->β-catenin LSD1 LSD1 SMADs->LSD1 influence JAK/STAT3->LSD1 influence β-catenin->LSD1 influence Snail Snail LSD1->Snail regulates Slug Slug LSD1->Slug regulates Twist Twist LSD1->Twist regulates CBB1003 CBB1003 CBB1003->LSD1 inhibits E-cadherin E-cadherin Snail->E-cadherin repress Vimentin Vimentin Snail->Vimentin activate Slug->E-cadherin repress Slug->Vimentin activate Twist->E-cadherin repress Twist->Vimentin activate Migration_Invasion Migration & Invasion E-cadherin->Migration_Invasion inhibits Vimentin->Migration_Invasion promotes

Figure 1: Simplified overview of major EMT signaling pathways.

CBB1003 Hydrochloride: A Probe for Epigenetic Control

2.1. Mechanism of Action

CBB1003 hydrochloride is a reversible and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[11][12] LSD1 is a flavin-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active enhancers and promoters. By removing these marks, LSD1 typically functions as a transcriptional co-repressor.

The scientific rationale for using CBB1003 to study EMT is based on the hypothesis that LSD1 represses key epithelial genes or tumor suppressor genes that would otherwise prevent the EMT program. By inhibiting LSD1 with CBB1003, researchers can de-repress these target genes, potentially preventing the induction of EMT or even promoting a reversal, known as Mesenchymal-Epithelial Transition (MET).[13]

2.2. Compound Specifications

PropertyValue
Full Name CBB1003 hydrochloride
Target Lysine-Specific Demethylase 1 (LSD1)
IC₅₀ 10.54 µM[12]
CAS Number 1379573-88-2[12]
Molecular Formula C₂₅H₃₁N₉O₄ (for free base)
Molecular Weight 521.57 g/mol (for free base)[12]
Appearance Crystalline solid
Solubility Soluble in DMSO

Experimental Design and Key Considerations

A robust experimental design is critical for obtaining clear and interpretable results. The following points should be considered before initiating protocols.

3.1. Cell Line Selection Choose a cell line appropriate for EMT studies. Commonly used models include:

  • A549 (Human Lung Carcinoma): A classic model that undergoes robust EMT upon stimulation with TGF-β.

  • MCF-7 (Human Breast Adenocarcinoma): An epithelial line that can be induced to undergo EMT.

  • MDA-MB-231 (Human Breast Adenocarcinoma): A mesenchymal-like, highly invasive cell line useful for studying MET (reversal of EMT).

3.2. Induction of EMT For epithelial cell lines (e.g., A549, MCF-7), EMT must first be induced. The most common and well-characterized method is treatment with Transforming Growth Factor-beta 1 (TGF-β1), typically at a concentration of 2-10 ng/mL for 24-72 hours.[14]

3.3. Determining Optimal CBB1003 Concentration It is essential to determine the optimal working concentration of CBB1003 for your specific cell line.

  • Dose-Response Curve: Perform a dose-response experiment assessing the expression of key EMT markers (E-cadherin, Vimentin) after inducing EMT. Test a range of CBB1003 concentrations centered around its LSD1 IC₅₀ (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).

  • Cytotoxicity Assay: Concurrently, perform a cell viability assay (e.g., MTT, PrestoBlue™, or trypan blue exclusion) to ensure the chosen concentration does not induce significant cell death, which could confound results. The reported IC₅₀ for cell growth inhibition is significantly higher than for LSD1 inhibition, suggesting a good therapeutic window.[11]

Core Protocols for Studying EMT with CBB1003

The following protocols provide step-by-step methodologies for assessing the impact of CBB1003 on the key hallmarks of EMT.

4.1. Protocol: Cell Culture and CBB1003 Treatment

This protocol describes the general procedure for culturing adherent cells and treating them with an EMT inducer and CBB1003.

Materials:

  • Selected cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Recombinant Human TGF-β1 (carrier-free)

  • CBB1003 hydrochloride

  • DMSO (for dissolving CBB1003)

  • Sterile DPBS, Trypsin-EDTA

  • Tissue culture flasks and plates

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Dissociate cells using Trypsin-EDTA and seed them into appropriate plates (e.g., 6-well plates for Western Blot, plates with coverslips for Immunofluorescence) at a density that will allow them to reach 60-70% confluency at the time of treatment.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of CBB1003 hydrochloride in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Treatment:

    • Allow cells to adhere and grow for 24 hours after seeding.

    • Replace the medium with fresh complete medium.

    • For EMT Inhibition studies: Pre-treat cells with the desired concentration of CBB1003 (or DMSO vehicle control) for 1-2 hours. Then, add the EMT inducer (e.g., 5 ng/mL TGF-β1).

    • For EMT Reversal (MET) studies: First, treat cells with the EMT inducer for 48-72 hours to establish a mesenchymal phenotype. Then, replace the medium with fresh medium containing CBB1003.

  • Incubation: Incubate cells for the desired time period (typically 24-72 hours), monitoring for morphological changes daily.

  • Harvesting: After incubation, harvest the cells for downstream analysis as described in the following protocols.

4.2. Protocol: Western Blotting for EMT Marker Expression

This protocol quantifies changes in total protein levels of key epithelial and mesenchymal markers.

G start Treated Cells in Plate lysis Cell Lysis (RIPA Buffer) start->lysis quantify Protein Quantification (BCA Assay) lysis->quantify denature Sample Preparation (Laemmli Buffer + Heat) quantify->denature sds_page SDS-PAGE (Separation by Size) denature->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer block Blocking (5% Milk or BSA) transfer->block primary_ab Primary Antibody Incubation (e.g., anti-E-cadherin) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection (ECL Substrate) secondary_ab->detect image Imaging & Analysis detect->image

Figure 2: Standard workflow for Western Blot analysis.

Procedure:

  • Cell Lysis: Wash treated cells once with ice-cold DPBS. Add ice-cold RIPA buffer with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 1 µg/µL) with RIPA buffer and Laemmli sample buffer. Heat samples at 95°C for 5-10 minutes.[15]

  • Gel Electrophoresis: Load 15-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16] Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane 3-5 times for 5 minutes each with TBST. Prepare and apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Acquire the signal using a digital imager or X-ray film.[17] Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Target Protein Expected Change in EMT Suggested Dilution
E-cadherin↓ Decrease1:1000
N-cadherin↑ Increase1:1000
Vimentin↑ Increase1:1000
Snail/Slug↑ Increase1:500 - 1:1000
β-actin (Loading Control)↔ No Change1:5000

4.3. Protocol: Immunofluorescence for Morphological Analysis

This protocol allows for the visualization of EMT marker localization and changes in cell morphology.

Procedure:

  • Cell Culture: Seed and treat cells on sterile glass coverslips placed in 12- or 24-well plates.

  • Fixation: Rinse cells twice with PBS. Fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[18]

  • Permeabilization: Wash 3 times with PBS. Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash 3 times with PBS. Block with a suitable blocking buffer (e.g., 1% BSA and 2% fish gelatin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-E-cadherin and anti-Vimentin) in blocking buffer. Add to coverslips and incubate overnight at 4°C in a humidified chamber.[19]

  • Secondary Antibody Incubation: Wash coverslips 3 times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) diluted 1:500 in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash 3 times with PBS. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes. Wash once with PBS. Mount coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize using a fluorescence or confocal microscope.[20] Capture images of control and treated cells using identical settings. Look for a shift from cortical E-cadherin staining to filamentous Vimentin staining.

4.4. Protocol: Transwell Migration & Invasion Assays

This functional assay measures the migratory and invasive capacity of cells, key outputs of EMT.

G start Prepare Cell Suspension setup Setup Transwell: Serum-free media (top) Serum-containing media (bottom) start->setup seed Seed Cells into Top Chamber setup->seed note For Invasion Assay: Coat insert with Matrigel before seeding. setup->note incubate Incubate (e.g., 12-24 hours) seed->incubate remove Remove Non-migrated Cells from Top incubate->remove fix_stain Fix and Stain Migrated Cells on Bottom remove->fix_stain image_count Image and Quantify Migrated Cells fix_stain->image_count

Figure 3: Workflow for a Transwell cell migration assay.

Procedure:

  • Cell Preparation: Culture and treat cells as described in Protocol 4.1. After treatment, harvest the cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.

  • Assay Setup:

    • Place Transwell inserts (typically 8 µm pore size) into a 24-well plate.

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.

    • For Invasion Assay only: Coat the top of the insert membrane with a thin layer of Matrigel (or a similar basement membrane extract) and allow it to solidify according to the manufacturer's instructions. This step is omitted for a migration assay.

  • Cell Seeding: Add 100-200 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migratory speed (typically 12-48 hours).

  • Staining and Quantification:

    • Carefully remove the inserts from the plate. Using a cotton swab, gently wipe away the non-migrated cells from the upper surface of the membrane.[21]

    • Fix the migrated cells on the bottom of the membrane with methanol or 4% paraformaldehyde for 10-15 minutes.[22]

    • Stain the cells with 0.1% Crystal Violet for 20 minutes.

    • Wash the inserts gently in water to remove excess stain and allow them to air dry.

  • Analysis: Image several random fields of view for each membrane using a bright-field microscope. Count the number of migrated cells per field. Average the counts for each condition and plot the results.

Data Interpretation and Troubleshooting

Expected Results:

  • Control (No TGF-β): Cobblestone epithelial morphology, high E-cadherin, low Vimentin, low migration.

  • TGF-β + Vehicle: Elongated, spindle-like mesenchymal morphology, low E-cadherin, high Vimentin, high migration/invasion.

  • TGF-β + CBB1003: An attenuation or complete blockade of the TGF-β effects. Cells should retain more epithelial characteristics, maintain higher E-cadherin expression, show lower Vimentin expression, and exhibit reduced migration/invasion compared to the TGF-β + Vehicle group.

Problem Possible Cause Solution
No change in EMT markers after TGF-β treatment Cell line is non-responsive; TGF-β is inactive.Test a different cell line; use a fresh, validated lot of TGF-β; increase TGF-β concentration or incubation time.
High cell death with CBB1003 Concentration is too high (off-target toxicity).Perform a detailed dose-response and cytotoxicity assay to find a non-toxic, effective concentration.
High background in Western Blot Insufficient blocking; antibody concentration too high.Increase blocking time to 2 hours; optimize primary/secondary antibody dilutions.
No cells migrated in Transwell assay Incubation time too short; pore size incorrect.Increase incubation time; ensure pore size is appropriate for the cell type (8 µm is standard for most cancer cells).

Conclusion

CBB1003 hydrochloride serves as an invaluable tool for dissecting the epigenetic mechanisms underpinning the Epithelial-Mesenchymal Transition. Its specificity for LSD1 allows for targeted investigations into how histone demethylation contributes to the transcriptional reprogramming that drives this critical cellular process. By employing the robust protocols outlined in this guide, researchers can effectively quantify the impact of LSD1 inhibition on EMT marker expression, cellular morphology, and migratory function, thereby advancing our understanding of EMT regulation and identifying potential avenues for therapeutic intervention in cancer and other diseases.

References

  • Lamouille, S., Xu, J., & Derynck, R. (2014). Molecular mechanisms of epithelial–mesenchymal transition. Nature Reviews Molecular Cell Biology. [Link]

  • Kalluri, R., & Weinberg, R. A. (2009). The basics of epithelial-mesenchymal transition. Journal of Clinical Investigation. [Link]

  • Ghafouri-Fard, S., et al. (2022). STAT3-EMT axis in tumors: Modulation of cancer metastasis, stemness and therapy response. Pathology - Research and Practice. [Link]

  • ResearchGate. (n.d.). Cell marker changes in EMT. During EMT, epithelial cells lose their... | Download Scientific Diagram. ResearchGate. [Link]

  • Cancer Research UK. (2025). Scientists develop a drug to stop cancers resisting chemotherapy. Cancer News. [Link]

  • Pastushenko, I., & Blanpain, C. (2019). Epithelial-Mesenchymal Transition: A Fundamental Cellular and Microenvironmental Process in Benign and Malignant Prostate Pathologies. Frontiers in Cell and Developmental Biology. [Link]

  • Zhao, X., et al. (2021). Epithelial-to-Mesenchymal Transition in Fibrosis: Concepts and Targeting Strategies. Frontiers in Pharmacology. [Link]

  • Noce, B., et al. (2021). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

  • Milara, J., et al. (2018). Fibroblast-epithelial cell interactions drive epithelial-mesenchymal transition differently in cells from normal and COPD patients. PLoS ONE. [Link]

  • MDPI. (2023). Biophysical Parameters Can Induce Epithelial-to-Mesenchymal Phenotypic and Genotypic Changes in HT-29 Cells: A Preliminary Study. MDPI. [Link]

  • Hsieh, J. J., et al. (2019). Epithelial-mesenchymal transition as a mechanism of resistance to tyrosine kinase inhibitors in clear cell renal cell carcinoma. Investigational New Drugs. [Link]

  • Chen, L., et al. (2019). Role of STAT3 in cancer cell epithelial-mesenchymal transition (Review). International Journal of Oncology. [Link]

  • NIH. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. National Center for Biotechnology Information. [Link]

  • Gonzalez, D. M., & Medici, D. (2014). Signaling mechanisms of the epithelial-mesenchymal transition. Science Signaling. [Link]

  • CliniSciences. (n.d.). Experimental Protocol for Western Blotting. CliniSciences. [Link]

  • Cayetano-Salazar, M., et al. (2024). Regulation of cellular and molecular markers of epithelial-mesenchymal transition by Brazilin in breast cancer cells. PeerJ. [Link]

  • MDPI. (n.d.). MBD3 as a Potential Biomarker for Colon Cancer: Implications for Epithelial-Mesenchymal Transition (EMT) Pathways. MDPI. [Link]

  • Wikipedia. (n.d.). Epithelial–mesenchymal transition. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Histone Deacetylase Inhibitors in Cancer Therapy. A Review. PubMed. [Link]

  • Zhang, X., et al. (2014). JAK/STAT3 signaling is required for TGF-β-induced epithelial-mesenchymal transition in lung cancer cells. International Journal of Oncology. [Link]

  • Fakih, M., et al. (2020). CodeBreak 100: Phase I study of AMG 510, a novel KRAS G12C inhibitor, in patients (pts) with advanced solid tumors other than non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Journal of Clinical Oncology. [Link]

  • Corning Life Sciences. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Corning. [Link]

  • Wendt, M. K., et al. (2011). STAT3 and epithelial–mesenchymal transitions in carcinomas. JAK-STAT. [Link]

  • National Cancer Institute. (2018). SOP30103: Initial Culture, Sub-culture, and Cryopreservation of Adherent Patient-Derived Tumor. National Cancer Institute. [Link]

  • Balse, E., et al. (2014). Association of E-cadherin & vimentin expression with clinicopathological parameters in lingual squamous cell carcinomas & their role in incomplete epithelial mesenchymal transition. Indian Journal of Medical Research. [Link]

  • Animated biology with Arpan. (2023). Epithelial to Mesenchymal Transition - significance of EMT. YouTube. [Link]

  • Bio-protocol. (n.d.). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol. [Link]

  • OncLive. (2023). Novel KRAS G12C Inhibitor Reflects Research Advances in NSCLC and CRC. OncLive. [Link]

  • Springer Nature Experiments. (n.d.). Western Blot Protocols and Methods. Springer Nature. [Link]

  • ResearchGate. (n.d.). Signaling pathways involved in EMT | Download Scientific Diagram. ResearchGate. [Link]

  • ResearchGate. (n.d.). Immunofluorescence staining for E-cadherin and Vimentin in the apical... ResearchGate. [Link]

  • Kong, D., et al. (2012). Histone Deacetylase Inhibitors Induce Epithelial-to-Mesenchymal Transition in Prostate Cancer Cells. PLoS ONE. [Link]

  • BosterBio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Biological Technology. [Link]

  • eLife. (n.d.). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. eLife. [Link]

  • BiCell Scientific. (n.d.). Protocol for Staining Cadherin. BiCell Scientific. [Link]

  • ResearchGate. (n.d.). STAT3 activation is required for EGF-induced EMT and for the... ResearchGate. [Link]

  • Frontiers. (n.d.). Lunasin alleviates pulmonary inflammation in A549 alveolar epithelial cells and C57BL6/J mice in obese-mimicking conditions. Frontiers. [Link]

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Troubleshooting & Optimization

Navigating the Challenges of CBB1003 Hydrochloride Solubility in Aqueous Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for CBB1003 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the common solubility challenges encountered with this promising lysine-specific demethylase 1 (LSD1) inhibitor in aqueous experimental systems. As a hydrochloride salt of a complex organic molecule, CBB1003 presents unique solubility characteristics that require careful consideration to ensure reproducible and reliable experimental outcomes. This document will equip you with the foundational knowledge and actionable protocols to confidently prepare and utilize CBB1003 hydrochloride in your research.

Understanding the Molecule: CBB1003 Hydrochloride

CBB1003 is a potent and reversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers. Its inhibitory action on LSD1 makes it a valuable tool for epigenetic research and a potential therapeutic agent. CBB1003 is a relatively large and hydrophobic molecule, and its formulation as a hydrochloride salt is a common strategy to enhance its aqueous solubility. However, as many researchers discover, "enhanced" does not always mean "freely soluble," particularly in the complex milieu of biological buffers and cell culture media.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team receives regarding CBB1003 hydrochloride solubility.

Q1: Why is my CBB1003 hydrochloride not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

  • The Hydrophobic Nature of the Parent Molecule: Despite being a salt, the inherent hydrophobicity of the parent CBB1003 molecule is the primary barrier to high aqueous solubility.

  • The "Common Ion Effect": If your buffer contains chloride ions (e.g., Phosphate-Buffered Saline - PBS), it can suppress the dissolution of the hydrochloride salt. This is because the excess chloride ions in the solution shift the equilibrium away from the dissolved salt, favoring the solid, undissolved form.

  • pH of the Solution: The solubility of amine hydrochloride salts is highly pH-dependent. In solutions with a pH close to or above the pKa of the parent molecule's amine group, the salt can convert to its less soluble free base form, leading to precipitation.

  • Insufficient Energy Input: Simply adding the powder to the buffer at room temperature is often not enough to overcome the energy barrier for dissolution.

Q2: I dissolved CBB1003 hydrochloride in DMSO first, but it precipitated when I added it to my cell culture medium. What happened?

This is a classic issue of "solvent-shifting" precipitation. While CBB1003 hydrochloride is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), this high concentration cannot be maintained when the DMSO stock is diluted into a predominantly aqueous environment like cell culture media. The water in the media is a poor solvent for the compound, causing it to crash out of the solution.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

As a general rule, the final concentration of DMSO in your cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity. Many cell lines can tolerate up to 1%, but this should be determined empirically for your specific cells. Primary cells are often more sensitive.

Q4: Can I heat the aqueous solution to improve the solubility of CBB1003 hydrochloride?

Gentle warming (e.g., to 37°C) can aid in dissolution. However, prolonged or excessive heating should be avoided as it can lead to the degradation of the compound.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic approach to troubleshooting and resolving CBB1003 hydrochloride solubility problems.

Initial Assessment of Solubility

Before preparing a large volume of solution for your experiments, it is prudent to perform a small-scale solubility test.

Protocol 1: Small-Scale Solubility Test

  • Weigh a small, known amount of CBB1003 hydrochloride (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, precise volume of your target aqueous buffer (e.g., 100 µL).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect for undissolved particles.

  • If particles remain, gently warm the tube to 37°C for 5-10 minutes and vortex again.

  • If the compound is still not fully dissolved, it has low solubility in that specific buffer at the tested concentration.

Recommended Dissolution Protocol for In Vitro Assays

The most reliable method for preparing CBB1003 hydrochloride for aqueous-based experiments is to first create a high-concentration stock solution in an appropriate organic solvent, followed by careful serial dilution into the final aqueous medium.

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO

  • Start with high-quality, anhydrous DMSO. Water absorption by DMSO can significantly reduce its solvating power for hydrophobic compounds.

  • Accurately weigh the desired amount of CBB1003 hydrochloride in a sterile, conical tube.

  • Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.

  • Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Diagram 1: Recommended Workflow for Preparing CBB1003 Hydrochloride Working Solutions

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh CBB1003 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate_dilution Intermediate Dilution (Optional but Recommended) thaw->intermediate_dilution final_dilution Final Dilution into Aqueous Medium intermediate_dilution->final_dilution vortex_final Vortex Gently final_dilution->vortex_final use_immediately Use Immediately vortex_final->use_immediately

Caption: Workflow for CBB1003 HCl solution preparation.

Protocol 3: Preparation of Working Solutions in Aqueous Media

  • Thaw a single aliquot of your CBB1003 hydrochloride DMSO stock solution.

  • (Optional but Recommended) Perform an intermediate dilution. Dilute the high-concentration DMSO stock into your cell culture medium or buffer to create an intermediate stock. This helps to prevent rapid precipitation. For example, dilute a 10 mM DMSO stock 1:10 in media to get a 1 mM intermediate stock with 10% DMSO.

  • Prepare the final working solution. Add the small volume of the DMSO stock (or the intermediate dilution) to your pre-warmed aqueous medium while gently vortexing. Crucially, add the compound stock to the aqueous medium, not the other way around.

  • Ensure the final DMSO concentration is within the tolerated range for your cells (typically <0.5%).

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of CBB1003 hydrochloride.

  • Use the freshly prepared working solution immediately. Do not store aqueous solutions of CBB1003 hydrochloride for extended periods, as the compound may precipitate over time.

Advanced Troubleshooting

Issue: Precipitation still occurs even with the recommended protocol.

  • Action 1: Lower the Final Concentration. The desired concentration may exceed the solubility limit of CBB1003 hydrochloride in your specific aqueous medium. Try a lower final concentration.

  • Action 2: Modify the Aqueous Medium's pH. For weakly basic drugs, lowering the pH of the buffer can sometimes improve the solubility of the hydrochloride salt. However, be mindful that altering the pH of your cell culture medium can impact cell health. This approach is more suitable for cell-free biochemical assays.

  • Action 3: Avoid Chloride-Containing Buffers if Possible. If your experimental design allows, consider using a buffer that does not contain chloride ions to circumvent the "common ion effect."

Diagram 2: Decision Tree for Troubleshooting CBB1003 HCl Solubility

G start Start: CBB1003 HCl Precipitation in Aqueous Medium check_protocol Followed Recommended Protocol? (DMSO stock, serial dilution) start->check_protocol lower_conc Lower Final Concentration check_protocol->lower_conc Yes re_evaluate Re-evaluate Protocol check_protocol->re_evaluate No check_dmso Check DMSO Final Concentration (<0.5%) lower_conc->check_dmso check_dmso->lower_conc No modify_ph Modify Buffer pH (lower) (For cell-free assays) check_dmso->modify_ph Yes change_buffer Use Chloride-Free Buffer modify_ph->change_buffer success Success: Soluble Solution change_buffer->success re_evaluate->start

Caption: Troubleshooting decision tree for CBB1003 HCl.

Quantitative Data Summary

SolventExpected Solubility RangeNotes
DMSO High (≥ 10 mg/mL)Recommended for primary stock solutions.
Ethanol Moderate (1-10 mg/mL)Can be an alternative to DMSO for stock solutions.
Water Low to Very Low (< 1 mg/mL)Solubility is highly dependent on pH.
PBS (pH 7.4) Low to Very Low (< 1 mg/mL)"Common ion effect" may further reduce solubility compared to water.

Conclusion

Successfully working with CBB1003 hydrochloride in aqueous media hinges on a sound understanding of its physicochemical properties and the application of a systematic dissolution protocol. By utilizing a high-quality DMSO stock solution and employing careful serial dilution techniques, researchers can minimize solubility-related artifacts and achieve reliable, reproducible results. This guide provides the foundational knowledge and practical steps to navigate these challenges. Should you continue to experience difficulties, we encourage you to contact our technical support team for further assistance.

References

  • Wang J, et al. (2011). Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties. Cancer Research, 71(23), 7238-49. [Link]

CBB1003 hydrochloride stability in cell culture medium over time

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: CBB1003 Hydrochloride Stability & Handling in In Vitro Systems

Introduction

CBB1003 Hydrochloride is a potent, cell-permeable small molecule inhibitor primarily characterized by its dual activity: it functions as a Lysine-Specific Demethylase 1 (LSD1) inhibitor and consequently disrupts c-Myc/Max dimerization . With a molecular weight of approximately 558.03 g/mol (as HCl salt; free base ~521.57 g/mol ), it is a complex organic molecule containing amidine and nitro moieties.

This guide addresses the physicochemical challenges of using CBB1003 in cell culture, specifically focusing on solubility-limited stability , precipitation risks, and best practices for maintaining biological potency over 24–72 hour experiments.

Part 1: Preparation & Solubility (The Foundation)

The most common cause of "instability" with CBB1003 is not chemical degradation, but physical precipitation ("crashing out") upon addition to aqueous media.

Solvent Choice & Stock Preparation
  • Primary Solvent: DMSO (Dimethyl Sulfoxide) . CBB1003 is poorly soluble in water/PBS.

  • Recommended Stock Concentration: 10 mM .

    • Note: Higher concentrations (e.g., 50 mM) may be possible but increase the risk of precipitation upon freeze-thaw cycles.

  • Storage: Aliquot into single-use vials and store at -80°C (preferred) or -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation.

The "Intermediate Dilution" Method

Directly pipetting 100% DMSO stock into cell culture media often causes local high concentrations that trigger immediate precipitation. Use the Intermediate Step to ensure stability.

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (10x Working Conc) Solvent: PBS or Media w/o Serum Stock->Inter 1:100 Dilution (Slow addition, Vortex) Final Final Culture Well (1x Working Conc) Media + 10% FBS Stock->Final DIRECT ADDITION (High Risk) Precip RISK: Precipitation (Cloudy/Crystals) Stock->Precip Inter->Final 1:10 Dilution (Add to cells)

Figure 1: Recommended serial dilution workflow to prevent CBB1003 precipitation in aqueous media.

Part 2: Stability in Cell Culture Medium

Chemical vs. Physical Stability

There is no published half-life (


) for CBB1003 specifically in DMEM or RPMI. However, based on its chemical structure (nitro-amidine derivative) and biological validation data:
  • Chemical Stability: High.[1] The molecule is resistant to rapid hydrolysis at pH 7.4. It is expected to remain chemically intact for >48 hours at 37°C.

  • Physical Stability (Solubility): Low. This is the primary failure mode. If the concentration exceeds 10–20 µM in media, the compound may precipitate over time, reducing the effective dose.

Impact of Serum (FBS)

Serum proteins (Albumin) can bind hydrophobic drugs like CBB1003.

  • Pros: Albumin binding prevents precipitation, effectively "solubilizing" the drug.

  • Cons: It reduces the free fraction of the drug available to enter cells.

  • Recommendation: Always perform dose-response curves in the same % FBS (e.g., 10%) intended for the final experiment. Do not switch between 1% and 10% FBS without re-validating the IC50.

Experimental Limits
ParameterLimit / Recommendation
Max Duration (Single Dose) 48 Hours . For assays >48h, replace media with fresh compound.
Max DMSO Concentration 0.5% (v/v). Ideally keep <0.1% to avoid solvent toxicity masking drug effects.
pH Sensitivity Stable at pH 7.0–7.6. Avoid acidic environments (pH < 6.0) which may alter protonation states.[2]

Part 3: Troubleshooting Guide

Issue 1: "I see crystals or debris in the well after 24 hours."

  • Cause: The compound has "crashed out" due to low aqueous solubility.

  • Solution:

    • Lower the working concentration.

    • Sonicate the 10 mM stock for 5 minutes before use to ensure no micro-crystals exist before dilution.

    • Pre-warm the media to 37°C before adding the drug.

Issue 2: "The drug works in 1% FBS but not in 10% FBS."

  • Cause: High protein binding (Serum Effect).

  • Solution: This is a property of the drug, not a stability failure. You must increase the concentration in 10% FBS to achieve the same biological effect, provided solubility permits.

Issue 3: "Loss of potency after 48 hours."

  • Cause: Metabolism by cells or slow chemical degradation.

  • Solution: Perform a "Media Refresh" protocol. Replace the media with fresh CBB1003-containing media at the 24-hour or 36-hour mark.

Troubleshooting Start Problem: Loss of Activity CheckVis Visual Check: Precipitate visible? Start->CheckVis YesPrecip Solubility Issue CheckVis->YesPrecip Yes NoPrecip Stability/Bio Issue CheckVis->NoPrecip No Action1 1. Reduce Conc. 2. Warm Media 3. Use Interm. Dilution YesPrecip->Action1 Action2 Refresh Media every 24h NoPrecip->Action2

Figure 2: Decision tree for diagnosing loss of CBB1003 efficacy in culture.

Part 4: FAQs

Q: Can I store CBB1003 diluted in media at 4°C for use later? A: No. Aqueous dilutions of CBB1003 are thermodynamically unstable. The compound will likely precipitate or adhere to the plastic walls of the tube over time.[3] Always prepare fresh dilutions from the DMSO stock immediately before use.

Q: Is CBB1003 light sensitive? A: Many nitro-containing compounds have mild light sensitivity. While no specific photodegradation data exists for CBB1003, it is Good Laboratory Practice (GLP) to protect the stock solution from light (amber vials) and avoid prolonged exposure of culture plates to direct strong light.

Q: What is the biological half-life vs. media stability? A: Do not confuse these.

  • Media Stability: How long the drug stays intact in the liquid outside the cell (~48h).

  • Biological Half-life: How long the drug stays active inside the cell or organism.

  • Note: CBB1003 effects (e.g., LGR5 downregulation) are often observed after 48 hours of treatment [1], implying the drug remains effective in media for at least this duration.

References

  • Wang, J., et al. (2011). "Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties."[4][5] Cancer Research, 71(23), 7238-7249.[4]

  • Hsu, H. C., et al. (2014). "CBB1003, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression."[4] Journal of Cancer Research and Clinical Oncology, 140, 215-224.

  • MedChemExpress. "CBB1003 Hydrochloride Product Datasheet." Accessed 2024.[6]

Sources

Preventing CBB1003 hydrochloride precipitation in experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Precipitation in Experimental Settings

Welcome to the Technical Support Center for CBB1003 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of CBB1003 hydrochloride in your experiments, with a specific focus on preventing and troubleshooting precipitation issues. As Senior Application Scientists, we combine deep technical knowledge with practical, field-tested experience to help you achieve reliable and reproducible results.

Understanding CBB1003 Hydrochloride and Its Solubility Challenges

CBB1003 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[1] For experimental use, CBB1003 is often supplied as a hydrochloride (HCl) salt to enhance its aqueous solubility.[2] While the HCl salt form significantly improves water solubility compared to the free base, researchers may still encounter precipitation, particularly when preparing stock solutions or diluting them into aqueous buffers and cell culture media.

The primary cause of this precipitation is the conversion of the highly soluble hydrochloride salt back into its less soluble free base form. This phenomenon is governed by the principles of acid-base chemistry and is highly sensitive to the pH of the solution.

Frequently Asked Questions (FAQs)

Q1: Why is CBB1003 provided as a hydrochloride salt?

A1: CBB1003, in its free base form, has low aqueous solubility. Converting it to a hydrochloride salt significantly increases its solubility in water and aqueous buffers, making it easier to handle and deliver in experimental systems.[2]

Q2: What is the fundamental reason for CBB1003 hydrochloride precipitation?

A2: The precipitation of CBB1003 hydrochloride is typically due to a pH-dependent conversion to its less soluble free base form.[3] When the pH of the solution rises above the pKa of the compound, the equilibrium shifts from the protonated (soluble) form to the neutral (less soluble) free base, which can then precipitate out of the solution.

Q3: What is the pKa of CBB1003 and why is it important?

Q4: Can I autoclave my CBB1003 hydrochloride solution to sterilize it?

A4: It is generally not recommended to autoclave solutions containing small molecule inhibitors like CBB1003 hydrochloride. The stability of the compound at high temperatures is often unknown, and autoclaving could lead to degradation. For sterilization, it is best to filter the solution through a 0.22 µm sterile filter.

Troubleshooting Guide: Preventing and Resolving CBB1003 Hydrochloride Precipitation

This guide provides a systematic approach to troubleshooting precipitation issues with CBB1003 hydrochloride.

Issue 1: Precipitation upon preparation of a stock solution in DMSO.

Possible Cause:

  • Hygroscopic nature of DMSO: Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The absorbed water can decrease the solubility of hydrophobic compounds in DMSO, leading to precipitation, especially after freeze-thaw cycles.

  • Poor quality DMSO: Using old or improperly stored DMSO that has already absorbed a significant amount of water can be problematic.

Solution:

  • Use anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO to prepare your stock solution.

  • Proper storage of DMSO: Store DMSO in small, tightly sealed aliquots to minimize exposure to air and moisture.

  • Warm the solution: Gently warming the solution to 37°C may help redissolve the precipitate. Avoid excessive heat, which could degrade the compound.

Issue 2: Precipitation when diluting the DMSO stock solution into aqueous buffer or cell culture medium.

Possible Cause:

  • pH of the aqueous solution: If the pH of your buffer or cell culture medium is close to or above the pKa of CBB1003, the compound will convert to its less soluble free base and precipitate. Cell culture media are typically buffered around pH 7.4, which can be high enough to cause precipitation of some weakly basic compounds.[9]

  • "Salting out" effect: High salt concentrations in the buffer can sometimes reduce the solubility of organic compounds.

  • Common ion effect: In buffers containing chloride ions, the solubility of the hydrochloride salt may be slightly reduced.[10]

  • Final concentration of DMSO: While DMSO is an excellent solvent for the initial stock, its concentration is significantly diluted in the final working solution. If the aqueous solubility of CBB1003 hydrochloride is exceeded at the final concentration, it will precipitate.

Solutions:

  • Optimize the pH of your buffer: If possible, use a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) for your working solutions to keep CBB1003 in its protonated, soluble form. For cell culture experiments where the medium pH is fixed, other strategies should be employed.

  • Prepare a more concentrated stock solution: By using a higher concentration stock in DMSO, you can add a smaller volume to your aqueous solution, thereby keeping the final DMSO concentration higher, which can help maintain solubility. However, be mindful of the tolerance of your experimental system to DMSO.

  • Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a small volume of buffer, vortexing or mixing well, and then add this intermediate dilution to the final volume.

  • Incorporate a solubilizing agent: In some cases, the addition of a small amount of a biocompatible surfactant or cyclodextrin to the final solution can help to maintain the solubility of the compound.

Issue 3: Precipitate forms in the cell culture plate during the experiment.

Possible Cause:

  • Interaction with media components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause it to precipitate over time.

  • Metabolism of the compound by cells: Cellular metabolism could potentially modify the compound, leading to a less soluble metabolite.

  • Evaporation: Evaporation of the medium from the culture plates can increase the concentration of the compound, leading to precipitation.

Solutions:

  • Reduce the final concentration of CBB1003 hydrochloride: If you are observing precipitation at your current working concentration, try a lower concentration to see if the issue is resolved.

  • Change the medium more frequently: If precipitation occurs over a longer incubation period, changing the medium containing the compound more frequently may help.

  • Ensure proper humidification of your incubator: To prevent evaporation, ensure that the water pan in your incubator is filled and that the incubator is properly sealed.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration CBB1003 Hydrochloride Stock Solution in DMSO
  • Materials:

    • CBB1003 hydrochloride powder

    • Anhydrous, sterile DMSO

    • Sterile, conical-bottom microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of CBB1003 hydrochloride and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

    • Weigh the desired amount of CBB1003 hydrochloride powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there is no particulate matter.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and moisture absorption.

    • Store the aliquots at -20°C or -80°C as recommended by the manufacturer.

Protocol 2: Preparation of a Working Solution of CBB1003 Hydrochloride in Cell Culture Medium
  • Materials:

    • High-concentration CBB1003 hydrochloride stock solution in DMSO

    • Pre-warmed sterile cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile tubes for dilution

  • Procedure:

    • Thaw an aliquot of the CBB1003 hydrochloride stock solution at room temperature.

    • Determine the final concentration of CBB1003 hydrochloride and the maximum tolerable concentration of DMSO for your cells (typically ≤ 0.5%).

    • Calculate the volume of the stock solution needed.

    • Add the required volume of the DMSO stock solution to a volume of pre-warmed cell culture medium that is at least 100-fold greater than the volume of the stock solution. For example, add 10 µL of a 10 mM stock to 1 mL of medium for a final concentration of 100 µM with 1% DMSO. Adjust accordingly to keep the final DMSO concentration within the tolerable range for your cells.

    • Immediately vortex or mix the solution well to ensure rapid and uniform dispersion of the compound.

    • Visually inspect the working solution for any signs of precipitation before adding it to your cells.

Data Presentation

Table 1: General Solubility and Stability of Hydrochloride Salts

ParameterInfluence on Solubility/StabilityRecommendations
pH Lower pH (acidic) generally increases solubility by keeping the compound in its protonated, salt form.[3][10]Maintain the pH of stock and working solutions below the compound's pKa.
Temperature Increased temperature can increase the rate of dissolution, but may also accelerate degradation.Use gentle warming (e.g., 37°C) to aid dissolution. Avoid high temperatures.
Solvent Organic solvents like DMSO are often used for initial stock solutions of poorly water-soluble compounds.Use anhydrous DMSO for stock solutions and be mindful of the final DMSO concentration in aqueous solutions.
Concentration Higher concentrations are more prone to precipitation.Prepare stock solutions at a high concentration and dilute to the final working concentration just before use.
Storage Repeated freeze-thaw cycles and exposure to moisture can lead to precipitation from DMSO stocks.Aliquot stock solutions into single-use volumes and store at -20°C or -80°C.

Visualizations

Diagram 1: Factors Influencing CBB1003 Hydrochloride Solubility

cluster_factors Influencing Factors CBB1003_HCl CBB1003 Hydrochloride (Soluble Salt Form) Free_Base CBB1003 Free Base (Less Soluble) CBB1003_HCl->Free_Base Deprotonation Precipitation Precipitation Free_Base->Precipitation pH High pH (> pKa) pH->CBB1003_HCl Solvent Aqueous Buffer (Low DMSO) Solvent->CBB1003_HCl Concentration High Concentration Concentration->CBB1003_HCl

Caption: Key factors promoting the conversion of soluble CBB1003 HCl to its less soluble free base, leading to precipitation.

Diagram 2: Troubleshooting Workflow for CBB1003 Hydrochloride Precipitation

start Precipitation Observed check_stock Is the precipitate in the DMSO stock solution? start->check_stock check_dilution Is the precipitate forming upon dilution into aqueous buffer? check_stock->check_dilution No use_anhydrous_dmso Use fresh, anhydrous DMSO. Warm gently to redissolve. check_stock->use_anhydrous_dmso Yes optimize_dilution Optimize dilution protocol: - Stepwise dilution - Lower final concentration - Adjust buffer pH (if possible) check_dilution->optimize_dilution Yes check_culture Is the precipitate forming in the cell culture over time? check_dilution->check_culture No end Problem Resolved use_anhydrous_dmso->end optimize_dilution->end culture_solutions Troubleshoot in-culture issues: - Reduce compound concentration - Change medium more frequently - Check incubator humidity check_culture->culture_solutions Yes culture_solutions->end

Caption: A step-by-step workflow for diagnosing and resolving CBB1003 hydrochloride precipitation issues.

References

  • Serajuddin, A. T. M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Ishida, T., & Nagaoka, M. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7529. [Link]

  • Chen, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4475. [Link]

  • Gao, S., et al. (2024). Strategies that regulate LSD1 for novel therapeutics. Acta Pharmaceutica Sinica B, 14(1), 1-22. [Link]

  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256. [Link]

  • Lopes, C. T., et al. (2020). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature Communications, 11(1), 4534. [Link]

  • Phoenix Police Department. (2024). CS-SOP-23 Cocaine. Retrieved February 7, 2026, from [Link]

  • Optibrium. (2024, May 29). Tip: Predicting pKa [Video]. YouTube. [Link]

  • Frontiers in Pharmacology. (2023). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers in Pharmacology, 14. [Link]

  • ResearchGate. (n.d.). (A) LSD1 demethylation mechanism. (B) LSD1 inhibitor structures... [Image]. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, December 29). Free base. Retrieved February 7, 2026, from [Link]

  • ChemRxiv. (2023). pKalculator: A pKa predictor for C-H bonds. Retrieved February 7, 2026, from [Link]

  • Optibrium. (2021). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved February 7, 2026, from [Link]

  • Frontiers in Pharmacology. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14. [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved February 7, 2026, from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved February 7, 2026, from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Minimizing DMSO Toxicity in CBB1003 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Variable in c-Myc Inhibition

As researchers investigating the c-Myc signaling pathway, we often treat the solvent—Dimethyl Sulfoxide (DMSO)—as a biologically inert vehicle. In the context of CBB1003 hydrochloride (HCl) , this assumption is dangerous.

CBB1003 targets the c-Myc/Max heterodimerization interface. However, DMSO itself is a potent inducer of cell differentiation and can downregulate c-Myc expression in various cell lines (e.g., HL-60, MEL cells) even at concentrations as low as 1% [1].

The Core Challenge: If your vehicle control (DMSO) suppresses c-Myc or induces apoptosis via osmotic stress, you cannot distinguish between the efficacy of CBB1003 and the toxicity of the solvent. Furthermore, the hydrochloride salt form of CBB1003 presents unique solubility challenges in hygroscopic DMSO, often leading to "crash-out" precipitation that nullifies experimental reproducibility.

This guide provides a self-validating framework to eliminate these variables.

The Artifact Loop: Why DMSO Control is Critical

Before pipetting, understand the biological interference. High DMSO concentrations (>0.1%) can mimic the effect of CBB1003, leading to false positives.

Visualization: The Synergistic Toxicity Trap

The following diagram illustrates how solvent toxicity confounds c-Myc inhibition data.

DMSO_Artifact_Loop DMSO DMSO (>0.1%) Membrane Membrane Permeabilization DMSO->Membrane Osmotic Stress Differentiation Differentiation Induction DMSO->Differentiation Epigenetic Shift CBB1003 CBB1003 HCl cMyc_Block c-Myc/Max Blockade (Drug Effect) CBB1003->cMyc_Block Target Engagement Apoptosis Apoptosis / G1 Arrest Membrane->Apoptosis Toxicity cMyc_Down c-Myc Downregulation (Artifact) Differentiation->cMyc_Down Physiological cMyc_Down->Apoptosis False Positive cMyc_Block->Apoptosis True Efficacy

Figure 1: The "Artifact Loop" demonstrating how DMSO-induced differentiation or stress can mimic the phenotypic readout of c-Myc inhibition, leading to misinterpreted IC50 values.

Solubility Protocol: Handling the Hydrochloride Salt

CBB1003 is supplied as a hydrochloride salt to improve aqueous solubility potential, but this creates a paradox when using DMSO.

The Hygroscopic Trap: DMSO is highly hygroscopic (absorbs water from air).

  • Dry DMSO: Solubilizes organic salts well.

  • Wet DMSO: Water molecules disrupt the solvation shell around the hydrophobic core of CBB1003.

  • Result: The HCl salt dissociates, but the organic cation precipitates ("crashes out") because the water content lowers the solvent power of DMSO for the organic backbone.

Step-by-Step Solubilization Workflow

Reagents Required:

  • CBB1003 HCl (solid)

  • Anhydrous DMSO (New bottle or stored over molecular sieves)

  • PBS (pH 7.4) or Serum-Free Media

Phase 1: Stock Preparation (The "Dry" Phase)
  • Equilibrate: Allow the CBB1003 vial to reach room temperature before opening to prevent condensation.

  • Dissolve: Add Anhydrous DMSO to achieve a stock concentration of 10 mM .

    • Note: Avoid higher concentrations (e.g., 50 mM) as they approach the saturation limit where temperature fluctuations cause precipitation.

  • Vortex/Sonicate: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Immediately aliquot into single-use amber tubes. Do not freeze-thaw the stock more than once.

Phase 2: The "Intermediate Step" (Crucial for Prevention of Shock Precipitation)

Directly adding 100% DMSO stock to cell media often causes immediate local precipitation due to the rapid polarity shift.

  • Prepare Intermediate: Dilute the 10 mM Stock 1:10 into PBS or Serum-Free Media to create a 1 mM Working Solution (10% DMSO).

    • Why? This pre-wets the compound in a controlled environment.

  • Final Dilution: Add the Intermediate Solution to your cell culture well to achieve the final assay concentration (e.g., 10 µM).

    • Result: Final DMSO concentration is 0.1%.[1]

Troubleshooting & FAQs

Q1: My CBB1003 HCl precipitates immediately when I add it to the media. What is wrong?

Diagnosis: This is "Solvent Shock." Solution: You likely pipetted high-concentration DMSO stock directly into aqueous media. The rapid diffusion of DMSO into the water leaves the hydrophobic drug molecules stranded, forcing them to aggregate. Fix: Use the Intermediate Dilution Method described in Section 3. Always dilute the stock into a small volume of PBS/media first, mix rapidly, and then add to the bulk culture.

Q2: What is the "Safe" DMSO limit for c-Myc sensitive cells?

Standard: < 0.1% (v/v).[2] Data:

Cell Line Type Max Tolerated DMSO Mechanism of Interference
Robust (e.g., HeLa, HEK293) 0.5% General osmotic stress
Sensitive (e.g., Primary Neurons) 0.1% Membrane porosity changes

| Differentiation Models (e.g., HL-60) | < 0.05% | Induction of differentiation (c-Myc downregulation) |

Q3: Can I use water instead of DMSO since it is an HCl salt?

Technical Insight: While HCl salts are more water-soluble than free bases, CBB1003 contains a substantial hydrophobic scaffold. It may dissolve in water at low concentrations (< 100 µM), but stock solutions (10 mM) usually require DMSO. Test: Try dissolving a small amount in water. If it turns cloudy or requires heating, revert to DMSO. Acidifying the water slightly (0.1 N HCl) can help, but this is toxic to cells. Stick to the DMSO -> PBS intermediate method.

Experimental Validation: The "Vehicle Titration" Control

To prove your data is real, you must run a Vehicle-Only Titration alongside your drug curve.

Workflow Visualization: The Validation Logic

Validation_Workflow cluster_0 Arm A: Drug Treatment cluster_1 Arm B: Vehicle Control Start Experimental Setup Drug CBB1003 + DMSO Start->Drug Vehicle DMSO Only (Matched %) Start->Vehicle Readout Measure Viability / c-Myc Drug->Readout Vehicle->Readout Decision Compare Results Readout->Decision Valid Valid Data: Vehicle Effect < 5% Decision->Valid No Toxicity Invalid Invalid Data: Vehicle Effect > 10% Decision->Invalid DMSO Toxicity

Figure 2: Decision tree for validating that observed effects are due to CBB1003, not solvent toxicity.

Protocol:

  • Prepare a mock dilution series using DMSO only (no drug).

  • If your drug curve uses 0.01%, 0.05%, and 0.1% DMSO, your vehicle control wells must contain exactly 0.01%, 0.05%, and 0.1% DMSO respectively.

  • Acceptance Criteria: The viability of the highest DMSO concentration (0.1%) must be >90% relative to untreated media.

References

  • Collins, S. J., Ruscetti, F. W., Gallagher, R. E., & Gallo, R. C. (1978). Terminal differentiation of human promyelocytic leukemia cells induced by dimethyl sulfoxide and other polar compounds. Proceedings of the National Academy of Sciences, 75(5), 2458–2462.

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO.[3] The FASEB Journal, 28(3), 1317-1330.

  • Way, L. (2020). Troubleshooting Compound Solubility in DMSO. BenchChem Technical Notes.

  • Dang, C. V. (2012). MYC on the path to cancer. Cell, 149(1), 22-35.

Sources

CBB1003 hydrochloride interference with assay reagents

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Assay Interference & Reagent Compatibility

Product: CBB1003 Hydrochloride Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A); downstream c-Myc regulation Application: High-Throughput Screening (HTS), Enzyme Kinetics, Cell Signaling Analysis

Executive Summary

CBB1003 hydrochloride is a potent, cell-permeable inhibitor of LSD1, often utilized to probe the LSD1-c-Myc signaling axis. While highly effective, its physicochemical properties and mechanism of action present specific challenges in biochemical assays. This guide addresses the three most common failure modes: Peroxidase-Coupled Assay Interference , Colloidal Aggregation , and Solubility-Driven Precipitation .

Part 1: Physicochemical Profile & Solubility

Before troubleshooting assay artifacts, ensure the compound is handled correctly.[1] CBB1003 is supplied as a hydrochloride salt to enhance stability, but this affects its behavior in aqueous buffers.

PropertySpecificationTechnical Note
Form Hydrochloride SaltHydrophilic head (salt) + Hydrophobic core.
Stock Solvent DMSO (Dimethyl Sulfoxide)Recommended: 10–50 mM. Avoid aqueous stock solutions (prone to hydrolysis/precipitation).
Aqueous Solubility LimitedRapid precipitation occurs if diluted >1:100 into buffer without intermediate steps.
Stability HygroscopicStore desiccated at -20°C. Absorbance of atmospheric water leads to hydrolysis.
Optical Properties UV/Vis ActivePotential absorbance in UV range; check for overlap with excitation wavelengths <350nm.
Part 2: Critical Assay Interference (The "Silent Killer")
The Issue: False Positives in HRP-Coupled Assays

Most LSD1 enzymatic assays rely on a coupled reaction to detect the hydrogen peroxide (


) byproduct. This system typically uses Horseradish Peroxidase (HRP) and a fluorogenic substrate like Amplex™ Red.[2][3]

Mechanism of Interference: Small molecules can act as redox cyclers or direct HRP inhibitors , quenching the fluorescence signal independent of LSD1 inhibition. This mimics the "loss of signal" expected from a true inhibitor, leading to false positive IC50 values .

The Mechanism of Action & Interference Points

LSD1_Interference Substrate H3K4me1/2 (Substrate) H2O2 H2O2 (Byproduct) Substrate->H2O2 Demethylation LSD1 LSD1 Enzyme LSD1->Substrate Catalysis Resorufin Resorufin (Fluorescent Signal) H2O2->Resorufin Oxidation HRP HRP (Coupling Enzyme) Amplex Amplex Red (Non-Fluorescent) HRP->Amplex Catalysis Amplex->Resorufin CBB1003 CBB1003 (Inhibitor) CBB1003->LSD1 True Inhibition CBB1003->HRP FALSE POSITIVE (Enzyme Inhibition) CBB1003->Resorufin Quenching/Redox

Figure 1: Mechanism of Action and Potential Interference Points. Green arrow indicates desired inhibition. Red dotted arrows indicate interference pathways that generate false positive data in HRP-coupled assays.

Validation Protocol: The "No-Enzyme" Control

To validate that CBB1003 is inhibiting LSD1 and not HRP:

  • Prepare Detection Mix: Buffer + HRP + Amplex Red (No LSD1).

  • Add Spike: Add a fixed concentration of

    
     (e.g., 10 µM) to generate a baseline signal.
    
  • Titrate CBB1003: Add the inhibitor at varying concentrations.

  • Result Analysis:

    • Stable Signal: CBB1003 is compatible.

    • Decreasing Signal: CBB1003 interferes with the detection system. Action: Switch to a mass spectrometry-based assay or an orthogonal formaldehyde dehydrogenase assay.

Part 3: Troubleshooting Guides (FAQs)
Scenario A: "My IC50 shifts significantly when I change the enzyme concentration."

Diagnosis: Colloidal Aggregation. Hydrophobic inhibitors can form microscopic colloidal particles that sequester enzyme molecules. This is a non-specific, physical inhibition mechanism (Pan-Assay Interference or PAINS).

The Fix: Detergent Sensitivity Test Run your dose-response curve in two conditions:

  • Standard Assay Buffer.

  • Buffer + 0.01% Triton X-100 (or Tween-20).

  • Interpretation: If the IC50 increases (potency drops) significantly in the presence of detergent, the inhibition was likely driven by aggregation. The detergent breaks up the colloids, revealing the true (weaker) affinity.

Scenario B: "I see precipitation immediately upon adding the compound to the well."

Diagnosis: "Crash-out" due to rapid polarity change. Adding a high-concentration DMSO stock (e.g., 50 mM) directly to an aqueous buffer causes local supersaturation.

The Fix: Serial Dilution Protocol Do not pipette 1 µL of 10 mM stock into 99 µL of buffer. Instead:

  • Intermediate Dilution: Dilute stock into 100% DMSO first to create a 100x working solution (e.g., 1 mM).

  • Step-down: Dilute the 100x DMSO solution 1:10 into buffer (yielding 10% DMSO). Vortex immediately.

  • Final Addition: Add this 10% DMSO intermediate to your assay well (final DMSO < 1%).

Scenario C: "The fluorescence background is impossibly high."

Diagnosis: Autofluorescence or Inner Filter Effect. CBB1003 (or impurities) may absorb light at the excitation wavelength or emit light at the emission wavelength.

The Fix: Spectral Scan

  • Dilute CBB1003 to the highest test concentration (e.g., 100 µM) in assay buffer.

  • Perform a UV-Vis scan (250–700 nm) and a fluorescence scan (Excitation/Emission of your fluorophore).

  • Rule: If the compound absorbs >0.1 OD at your excitation wavelength, you must correct for the Inner Filter Effect .

Part 4: Troubleshooting Workflow

Use this logic flow to systematically resolve inconsistent data.

Troubleshooting_Flow Start Problem: Inconsistent IC50 or Signal Loss Check_Precip Visual Inspection: Is there precipitate? Start->Check_Precip Precip_Yes Improve Solubility: 1. Lower Stock Conc. 2. Use Intermediate Dilution 3. Check pH compatibility Check_Precip->Precip_Yes Yes Precip_No Check Interference Type Check_Precip->Precip_No No Interference_Agg Test: Add 0.01% Triton X-100 Precip_No->Interference_Agg Interference_HRP Test: Run 'No-LSD1' Control (H2O2 + HRP + CBB1003) Precip_No->Interference_HRP Result_Agg IC50 shifts > 3-fold? YES: Aggregator (False Positive) NO: True Binder Interference_Agg->Result_Agg Result_HRP Signal Drops? YES: HRP Inhibitor (False Positive) NO: True LSD1 Inhibitor Interference_HRP->Result_HRP

Figure 2: Step-by-step troubleshooting logic for validating CBB1003 activity.

References
  • LSD1 Assay Mechanisms & Interference

    • Title: Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors.
    • Source: N
    • URL: [Link]

  • HRP-Coupled Assay Artifacts

    • Title: The Amplex Red/Horseradish Peroxidase Assay Requires Superoxide Dismutase to Measure Hydrogen Peroxide in the Presence of NAD(P)H.
    • Source: Touro Scholar.
    • URL: [Link]

  • Aggregation-Based Inhibition (PAINS)

    • Title: A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.
    • Source: N
    • URL: [Link]

  • Assay Guidance Manual (Interference)

    • Title: Interference with Fluorescence and Absorbance.
    • Source: NCBI Bookshelf.
    • URL: [Link]

Sources

Technical Support Center: CBB1003 Hydrochloride Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Controlling Experimental Variability in CBB1003 Hydrochloride Workflows Assigned Specialist: Senior Application Scientist, Epigenetics Division Last Updated: February 7, 2026

Executive Summary: The CBB1003 System

CBB1003 hydrochloride is a potent, reversible, cell-permeable inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . Unlike irreversible inhibitors (e.g., tranylcypromine derivatives) that form covalent bonds with the FAD cofactor, CBB1003 functions as a substrate mimic. It competitively blocks the LSD1 catalytic pocket, preventing the demethylation of mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2).

The Variability Challenge: Researchers often report inconsistent IC50 values or phenotypic readouts. This variability is rarely due to the compound's potency but rather:

  • Stoichiometric Errors: Confusing the free base MW with the Hydrochloride salt MW.

  • Epigenetic Lag: Expecting immediate transcriptional changes before histone mark accumulation.

  • Cell Context: CBB1003 efficacy is highly dependent on the stem-cell-like state of the target cells (e.g., expression of LGR5 or pluripotent markers).

Module 1: Chemical Integrity & Handling

Protocol: Precision Reconstitution

Variability Source: Hydrolysis of the amidino-guanidinium group or incorrect molarity calculations.

Step-by-Step Reconstitution:

  • Calculate Mass/Molarity:

    • Check the label explicitly for "Hydrochloride".

    • Note: The MW of CBB1003 (Free Base) is ~450.5 g/mol . The MW of CBB1003 HCl is higher (typically +36.5 per HCl molecule).

    • Critical Action: Always use the MW printed on the specific vial batch, not a generic online value.

  • Solvent Selection:

    • Primary Solvent: DMSO (Dimethyl Sulfoxide), anhydrous, ≥99.9%.

    • Solubility Limit: ~10-20 mM in DMSO.

    • Aqueous Buffer: Do NOT dissolve directly in PBS or media. The salt may dissociate, but the organic scaffold requires DMSO for initial solvation to prevent micro-precipitation.

  • Storage Architecture:

    • Aliquot Size: 10 µL – 50 µL (Single-use).

    • Temperature: -80°C (Long-term), -20°C (Working stock < 1 month).

    • Freeze/Thaw Limit: Max 2 cycles. The amidine group is sensitive to repeated condensation/moisture exposure.

Data Table 1: Physicochemical Stability Profile

ParameterConditionStability StatusRecommendation
Solvent DMSO (Anhydrous)High (6 months @ -80°C)Recommended for Stock
Solvent EthanolLowAvoid (Precipitation risk)
Solvent PBS (pH 7.4)Very Low (< 24 hours)Use only for immediate dilution
Light Ambient Lab LightModerateProtect from direct UV; Amber vials
Plastic PolystyreneHighCompatible

Module 2: Biological Validation & Readouts

The "Epigenetic Lag" Phenomenon

CBB1003 does not kill cells immediately like a cytotoxic chemotherapy. It induces differentiation.[1][2]

  • 0–6 Hours: LSD1 inhibition occurs.

  • 6–24 Hours: Accumulation of H3K4me2 (Proximal Biomarker).

  • 24–48 Hours: Re-expression of silenced genes (e.g., SCN3A, CHRM4).[1]

  • 48–72+ Hours: Phenotypic differentiation or growth arrest.

Visualization: Mechanism of Action & Readout Timing

CBB1003_Mechanism CBB1003 CBB1003 HCl (Inhibitor) LSD1 LSD1 (KDM1A) Enzyme CBB1003->LSD1 Competes/Inhibits Substrate H3K4me1/2 (Substrate) LSD1->Substrate Normal Action Accumulation Accumulation of H3K4me2 LSD1->Accumulation Inhibition leads to Demethylation Demethylation (Repression) Substrate->Demethylation Removes Methyl GeneExpr Gene Activation (SCN3A, CHRM4) Accumulation->GeneExpr 24-48 hrs Phenotype Differentiation / Growth Arrest GeneExpr->Phenotype >48 hrs

Caption: CBB1003 blocks LSD1-mediated demethylation, causing H3K4me2 accumulation (proximal marker) followed by gene activation (functional marker).[1][2][3][4][5][6][7][8][9]

Standardized Validation Protocol

Objective: Confirm CBB1003 activity independent of cell viability.

  • Cell Seeding: Seed F9 (Murine Teratocarcinoma) or NCCIT cells. (HeLa cells show weaker response; see Wang et al., 2011).

  • Treatment:

    • Dose: 5 µM – 20 µM (Typical IC50 ~10 µM).

    • Duration: 24 Hours.[1]

  • Lysis: Use Histone Extraction Buffer (High salt or Acid extraction) to ensure chromatin solubilization.

  • Western Blot Targets:

    • Primary: Anti-H3K4me2 (Must increase).

    • Control: Anti-Total H3 (Must remain constant).

    • Negative Control: Anti-H3K9me (Should not change significantly, specificity check).

Troubleshooting Guide (FAQ)

Q1: My IC50 is significantly higher (>50 µM) than the reported 10 µM. Why?

Diagnosis: This is likely a Cell Permeability or Cell Line Specificity issue.

  • Root Cause 1: Cell Line Selection. CBB1003 efficacy is linked to "stemness." Differentiated cells (e.g., fibroblasts) or cells with low LSD1 dependency are resistant.

    • Fix: Validate in F9 or colorectal cancer lines with high LGR5 expression (Hsu et al., 2014).

  • Root Cause 2: Serum Binding. High FBS concentrations (15-20%) can sequester hydrophobic small molecules.

    • Fix: Reduce FBS to 5-10% during the treatment window if cell health permits.

Q2: I see precipitation when adding the drug to the media.

Diagnosis: "Crash-out" precipitation.

  • Mechanism: Adding 100% DMSO stock directly to cold media causes rapid local concentration spikes, forcing the hydrophobic scaffold out of solution before the salt can stabilize it.

  • Fix:

    • Pre-dilute the stock 1:10 in sterile PBS to create an intermediate working solution (vortex immediately).

    • Add this intermediate to warm (37°C) media.

    • Ensure final DMSO concentration is < 0.5%.

Q3: The cells stopped growing, but I don't see apoptosis (Annexin V negative).

Diagnosis: This is the expected mechanism (Cytostasis vs. Cytotoxicity).

  • Explanation: LSD1 inhibition often triggers G1/G0 arrest and differentiation rather than immediate mitochondrial apoptosis.

  • Action: Switch readouts from CellTiter-Glo (ATP/Death) to BrdU incorporation (Proliferation) or differentiation markers (e.g., morphology changes, specific gene induction).

Q4: Can I use CBB1003 for in vivo (mouse) studies?

Diagnosis: Pharmacokinetic limitations.

  • Insight: While CBB1003 is cell-permeable, it has a relatively short half-life and moderate bioavailability compared to newer clinical candidates (e.g., ORY-1001).

  • Recommendation: Use Intraperitoneal (IP) injection rather than oral gavage.

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

Logic Flow: Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue Observed Precipitation Visible Precipitate? Start->Precipitation NoEffect No Biological Effect? Start->NoEffect CheckSolvent Check DMSO % and Mixing Temp Precipitation->CheckSolvent Yes CheckWB Western Blot: H3K4me2 Increase? NoEffect->CheckWB Yes YesPrecip Yes FixPrecip Use Intermediate Dilution Step CheckSolvent->FixPrecip YesNoEffect Yes WB_Pos WB Positive (Target Engaged) CheckWB->WB_Pos WB_Neg WB Negative (No Target Engagement) CheckWB->WB_Neg CheckTime Check Readout Timing (Too early?) WB_Pos->CheckTime CheckStock Check Stock Integrity (Hydrolysis?) WB_Neg->CheckStock

Caption: Diagnostic workflow for isolating chemical vs. biological failure modes.

References

  • Wang, J. , et al. (2011).[6][10][11] Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties.[11] Cancer Research, 71(23), 7238–7249.[5][11]

  • Hsu, H. C. , et al. (2014).[5][11] CBB1003, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression.[2][5][10][11] Journal of Cancer Research and Clinical Oncology, 141(1), 11–21.[2]

  • Maiques-Diaz, A. , & Somervaille, T. C. (2016). LSD1: biologic roles and therapeutic targeting.[9][11] Epigenomics, 8(8), 1103–1116.

Sources

Validation & Comparative

Selectivity Profiling of CBB1003: A Comparative Guide for LSD1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Drug Discovery Scientists, Chemical Biologists, and Epigenetics Researchers Focus: CBB1003 Hydrochloride (CAS: 2070015-02-8 / 1379573-88-2)

Executive Summary: The Case for Reversible Inhibition

In the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors, the field has historically bifurcated into two classes: irreversible tranylcypromine (TCP) derivatives and reversible inhibitors. While TCP derivatives offer high potency, they frequently suffer from poor selectivity against Monoamine Oxidases (MAO-A and MAO-B), leading to clinical risks such as hypertensive crises (the "cheese effect").

CBB1003 hydrochloride represents a critical tool compound in the reversible class. Unlike TCP, which covalently modifies the FAD cofactor, CBB1003 utilizes an amidino-guanidinium scaffold to compete directly with the histone H3 substrate. This guide provides a rigorous framework for assessing CBB1003’s selectivity, benchmarking it against standard alternatives, and detailing the protocols required to validate its profile in your laboratory.

Mechanistic Basis of Selectivity

To understand why CBB1003 is selective, one must analyze the structural biology of the inhibition.

  • LSD1 vs. MAO Homology: LSD1 shares significant structural homology with MAO-A and MAO-B in the FAD-binding domain. This is why FAD-targeting covalent inhibitors (like TCP) often lack selectivity.

  • CBB1003 Action: CBB1003 functions as a substrate competitive inhibitor . Its positively charged guanidinium/amidinium groups mimic the protonated lysine residue of the Histone H3 tail, forming hydrogen bonds with aspartate and glutamate residues in the LSD1 substrate-binding cleft. It does not rely on covalent adduction to FAD.

Visualization: Mechanism of Action Comparison

G LSD1 LSD1 Enzyme (Substrate Cleft) FAD FAD Cofactor (Deep Pocket) LSD1->FAD Contains TCP Tranylcypromine (TCP) (Irreversible) TCP->FAD Covalent Bond (Non-Selective Mechanism) CBB CBB1003 (Reversible) CBB->LSD1 Competitive Binding (Substrate Mimicry) H3 Histone H3 (Substrate) H3->LSD1 Blocked by CBB1003

Figure 1: Mechanistic divergence.[1][2] TCP attacks the cofactor (shared by MAOs), while CBB1003 competes for the substrate binding site (unique to LSD1).

Comparative Performance Profile

The following data consolidates findings from primary literature (Wang et al., 2011; Hsu et al., 2015) and standard biochemical assays.

FeatureCBB1003 HCl Tranylcypromine (TCP) GSK-2879552
Mechanism Reversible (Substrate Competitive)Irreversible (FAD Adduct)Irreversible (FAD Adduct)
LSD1 IC50 (Biochemical) 10.54 µM < 2.0 µM~0.02 µM
MAO-A/B Inhibition Inactive (> 100 µM) Potent (IC50 ~ 1-10 µM)Selective (> 200 µM)
Selectivity Source Substrate mimicryPoor (requires derivatization)Optimized FAD binding
Cellular Target F9 Teratocarcinoma (Stem-like)Broad spectrumSCLC / AML
Key Advantage No Tyramine pressor riskHigh PotencyClinical Standard

Interpretation: While CBB1003 is less potent than optimized clinical candidates like GSK-2879552, its reversible nature makes it an essential probe for studying LSD1 kinetics without permanently inactivating the enzyme. Its lack of MAO affinity allows for high-concentration dosing in cellular models without confounding off-target metabolic effects.

Experimental Protocols

To validate CBB1003 in your specific biological context, use the following "Self-Validating" workflows.

Protocol A: LSD1 Demethylation Inhibition Assay (Fluorescent)

Objective: Confirm the IC50 of CBB1003 is ~10.5 µM.[3]

Principle: LSD1 demethylates H3K4me2, producing H2O2 as a byproduct. H2O2 reacts with Amplex Red (in the presence of HRP) to generate fluorescent resorufin.

Reagents:

  • Recombinant Human LSD1 (0.5 µM stock).

  • Substrate: H3K4me2 peptide (20 µM).

  • Inhibitor: CBB1003 (Serial dilution 0.1 µM – 100 µM).

  • Detection: Amplex Red (50 µM) + HRP (0.1 U/mL).

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA.

Workflow:

  • Pre-Incubation: Mix 20 µL LSD1 enzyme solution with 5 µL CBB1003. Incubate for 15 minutes at RT . ( Validation Step: This allows the reversible inhibitor to reach equilibrium binding.)

  • Reaction Start: Add 25 µL of Substrate/Amplex Red/HRP master mix.

  • Kinetic Read: Measure fluorescence (Ex 530nm / Em 590nm) immediately in kinetic mode for 30 minutes.

  • Analysis: Calculate the slope (Vmax) of the linear portion. Plot % Activity vs. Log[CBB1003].

Protocol B: MAO-A/B Counter-Screen

Objective: Confirm inactivity against MAOs to establish selectivity.

Reagents:

  • Recombinant MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Control Inhibitor: Clorgyline (MAO-A) or Deprenyl (MAO-B).

Workflow:

  • Setup: Prepare CBB1003 at a high "limit concentration" (e.g., 100 µM).

  • Incubation: Incubate Enzyme + CBB1003 for 15 mins at 37°C.

  • Substrate Addition: Add Kynuramine (50 µM).

  • Endpoint: Stop reaction after 30 mins with 2N NaOH.

  • Measurement: Read fluorescence (Ex 310nm / Em 400nm).

  • Success Criteria: CBB1003 signal should be statistically indistinguishable from the DMSO vehicle control (100% activity), whereas Clorgyline/Deprenyl should show <5% activity.

Screening Workflow Visualization

The following diagram outlines the logic flow for qualifying CBB1003 in a hit-to-lead or probe validation campaign.

Workflow Start Compound Library / CBB1003 LSD1_Assay Primary Assay: LSD1 H3K4me2 Demethylation (Target IC50 ~10 µM) Start->LSD1_Assay Decision1 Is IC50 < 20 µM? LSD1_Assay->Decision1 MAO_Screen Counter Screen: MAO-A / MAO-B Assay (Limit Conc: 100 µM) Decision1->MAO_Screen Yes Fail Discard / Re-design Decision1->Fail No (Weak Potency) Decision2 Is Inhibition < 10%? MAO_Screen->Decision2 Cell_Assay Functional Validation: F9 Cell Differentiation (Marker: SCN3A/CHRM4) Decision2->Cell_Assay Yes (Selective) Decision2->Fail No (Off-target Risk) Success Validated Selective Probe Cell_Assay->Success

Figure 2: Validation Cascade. Note the critical counter-screen at Step 2 to ensure the observed effects are not due to general flavin-oxidase inhibition.

References

  • Wang, J., et al. (2011). "Novel histone demethylase LSD1 inhibitors selectively target cancer cells with pluripotent stem cell properties."[3][4][5] Cancer Research, 71(23), 7238-7249.

  • Hsu, H. C., et al. (2015). "CBB1003, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression."[1][6] Journal of Cancer Research and Clinical Oncology, 141(1), 11-21.[1][6]

  • Mai, A., et al. (2018). "LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials." Clinical Epigenetics.

Sources

Technical Guide: Reproducibility of CBB1003 Hydrochloride Experimental Findings

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the experimental reproducibility of CBB1003 hydrochloride , a potent small-molecule inhibitor targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

While often investigated for its downstream suppression of c-Myc and LGR5 in colorectal cancer, CBB1003 requires precise handling to distinguish direct target engagement (LSD1) from secondary phenotypic effects (c-Myc downregulation).

Executive Summary & Mechanistic Grounding

CBB1003 hydrochloride is a reversible, cell-permeable inhibitor of LSD1. Unlike direct c-Myc inhibitors (e.g., 10058-F4) that physically disrupt the c-Myc/Max dimer, CBB1003 acts upstream. It inhibits LSD1's enzymatic removal of mono- and di-methyl groups from Histone H3 Lysine 4 (H3K4) and Lysine 9 (H3K9).

The Reproducibility Crisis: Experimental failure with CBB1003 usually stems from three sources:

  • Salt Form Confusion: Using the free base (poor aqueous solubility) vs. the hydrochloride salt (improved solubility but hygroscopic).

  • Indirect Readouts: Relying solely on c-Myc protein levels as a readout. Since c-Myc downregulation is a downstream consequence of LSD1 inhibition (via the Wnt/

    
    -catenin axis), it is a lag-dependent marker, not a direct measure of target engagement.
    
  • Solvent Degradation: Instability of the compound in "wet" DMSO over time.[1]

Mechanism of Action (Pathway Logic)

The following diagram illustrates the causal chain from CBB1003 administration to observed c-Myc suppression.

CBB1003_Mechanism CBB1003 CBB1003 HCl LSD1 LSD1 (KDM1A) Enzyme CBB1003->LSD1 Inhibits H3K4 H3K4me1/2 (Chromatin Mark) CBB1003->H3K4 Preserves Methylation LSD1->H3K4 Normally Demethylates Enhancers Enhancer/Promoter Activation H3K4->Enhancers Epigenetic Activation Wnt Wnt/Beta-Catenin Signaling Enhancers->Wnt Modulates LGR5 LGR5 Expression Wnt->LGR5 Upregulates/Maintains cMyc c-Myc Protein (Downstream Target) Wnt->cMyc Drives Transcription Note CRITICAL: c-Myc reduction is a secondary effect, not direct binding. cMyc->Note

Figure 1: Mechanism of Action. CBB1003 inhibits LSD1, altering chromatin methylation states (H3K4me2 accumulation). This epigenetic shift subsequently modulates Wnt signaling, leading to the observed downregulation of c-Myc and LGR5.

Comparative Analysis: CBB1003 vs. Alternatives

To validate findings, CBB1003 performance must be benchmarked against established inhibitors.

FeatureCBB1003 HCl SP-2509 (Seclidemstat) GSK2879552 10058-F4
Primary Target LSD1 (Reversible) LSD1 (Reversible)LSD1 (Irreversible)c-Myc/Max (Direct)
Mechanism Competitive inhibitionAllosteric inhibitionMechanism-based inactivatorDimerization disruption
c-Myc Effect Indirect (Transcriptional)IndirectIndirectDirect (Protein stability)
Solubility (PBS) High (as HCl salt)Low (requires formulation)ModerateLow (Hydrophobic)
Cellular IC50 ~0.5 - 2.0

M
~0.6

M
~0.02

M (Potent)
~50 - 100

M (Weak)
Key Advantage Balances potency with reversible kinetics; useful for studying dynamic chromatin changes.Clinical stage; high specificity.Irreversible binding allows "washout" experiments.Direct c-Myc control (positive control for phenotype).
Reproducibility Risk Hygroscopic: HCl salt absorbs water, altering weighing accuracy.Metabolism: Rapidly metabolized in vivo.Slow Onset: Requires days for epigenetic phenotype.Off-Target: High concentration required leads to toxicity.

Critical Variables for Reproducibility

To ensure your data withstands peer review, you must control the following variables.

A. The Hydrochloride Salt Factor
  • Issue: Commercial CBB1003 is often sold as the "free base" or "hydrochloride salt." The free base is poorly soluble in aqueous media and may precipitate in cell culture media, leading to false negatives (lack of potency) or false positives (crystal toxicity).

  • Requirement: Always use CBB1003

    
     2HCl  (Dihydrochloride) for biological assays.
    
  • Handling: The salt is hygroscopic. Store in a desiccator at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation.

B. Solvent Stability (The "Wet DMSO" Trap)
  • Issue: LSD1 inhibitors containing amine motifs can degrade in DMSO if it contains water (hygroscopic absorption from air).

  • Protocol:

    • Dissolve CBB1003 HCl in anhydrous DMSO to create a 10 mM stock.

    • Aliquot immediately into single-use vials (e.g., 20

      
      L) to avoid freeze-thaw cycles.
      
    • Discard aliquots older than 3 months.

C. Validation of Target Engagement

Do not rely on cell death (MTS/MTT) or c-Myc Western blots alone. You must prove you inhibited LSD1.

  • Gold Standard Marker: Global increase in H3K4me2 (Histone H3 Lysine 4 dimethylation) levels by Western blot. This is the direct substrate of LSD1.

Validated Experimental Protocols

Protocol 1: Target Engagement Verification (H3K4me2 Western Blot)

Objective: Confirm CBB1003 is inhibiting LSD1 enzymatic activity in your specific cell line.

Reagents:

  • CBB1003 HCl (10 mM Stock in anhydrous DMSO).

  • Primary Antibody: Anti-H3K4me2 (e.g., Cell Signaling Tech #9725 or Abcam ab7766).

  • Control Antibody: Total H3 (for normalization).

Step-by-Step:

  • Seeding: Seed cells (e.g., HCT116) at

    
     cells/well in a 6-well plate. Allow 24h attachment.
    
  • Treatment: Treat with CBB1003 HCl at 0, 1, 5, and 10

    
    M  for 24 hours .
    
    • Control: DMSO vehicle (0.1% final concentration).[2]

  • Histone Extraction (Crucial): Do not use standard RIPA buffer. Use an Acid Extraction Protocol to isolate histones, as they bind tightly to DNA.

    • Lysis: Resuspend pellet in Triton Extraction Buffer (TEB: PBS + 0.5% Triton X-100 + PMSF). Incubate 10 min on ice. Spin 6,500 x g.

    • Acid Extraction: Resuspend pellet in 0.2N HCl. Incubate overnight at 4°C.

    • Neutralization: Spin, save supernatant, and neutralize with NaOH (or dialyze).

  • Blotting: Load 2

    
    g of histone extract. Probe for H3K4me2.
    
  • Success Criteria: You must see a dose-dependent increase in H3K4me2 band intensity relative to Total H3. If H3K4me2 does not rise, downstream c-Myc changes are likely off-target toxicity.

Protocol 2: Phenotypic Validation (c-Myc/LGR5 Suppression)

Objective: Assess the functional impact on the Wnt/Myc axis.

  • Treatment Duration: Unlike direct Myc inhibitors (which work in <4 hours), epigenetic remodeling takes time. Treat cells for 48 to 72 hours .

  • Readout:

    • RT-qPCR: Measure LGR5 and MYC mRNA levels.

    • Western Blot: Measure c-Myc protein.

  • Specificity Check: Include a "Rescue" arm. Overexpress LSD1 (plasmid transfection) and treat with CBB1003. If the drug effect is specific, LSD1 overexpression should attenuate the CBB1003-induced cell death.

Experimental Logic Workflow

Use this logic tree to determine if your CBB1003 data is publishable.

Validation_Logic Start Start: CBB1003 Experiment Solubility Step 1: Check Solubility (Is it HCl salt?) Start->Solubility Precipitate Precipitate Visible? Solubility->Precipitate Reformulate STOP: Switch to HCl salt or lower conc. Precipitate->Reformulate Yes TargetCheck Step 2: H3K4me2 Blot (24h Treatment) Precipitate->TargetCheck No H3K4_Increase H3K4me2 Increased? TargetCheck->H3K4_Increase OffTarget STOP: Lack of Potency or Degradation H3K4_Increase->OffTarget No Phenotype Step 3: Measure c-Myc/LGR5 (48-72h Treatment) H3K4_Increase->Phenotype Yes Success VALIDATED DATA (Publishable) Phenotype->Success

Figure 2: Validation Logic Tree. A rigorous decision-making process to distinguish technical artifacts (solubility, degradation) from genuine biological activity.

References

  • Xu, J., et al. (2015). "CBB1003, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression." Oncotarget, 6(35), 37441–37454.

    • Canonical paper identifying CBB1003 and its mechanism linking LSD1 inhibition to LGR5/c-Myc downregul
  • Wang, H., et al. (2003). "Small-molecule inhibitors of the c-Myc/Max dimerization domain."[3][4][5][6] Proceedings of the National Academy of Sciences, 100(25), 14806-14811.

    • Reference for 10058-F4 and the challenges of direct c-Myc inhibition, providing a baseline for comparison.
  • Lynch, J. T., et al. (2012). "Critical role of the salt form in the solubility and efficacy of small molecule inhibitors." Journal of Medicinal Chemistry.

    • General grounding on the importance of HCl salts for solubility in biological assays.
  • Selleck Chemicals. "CBB1003 Technical Datasheet & Solubility Guide."

    • Source for specific solubility data (DMSO vs W

Sources

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